Product packaging for Phenyl octanoate(Cat. No.:CAS No. 5457-78-3)

Phenyl octanoate

Cat. No.: B3053583
CAS No.: 5457-78-3
M. Wt: 220.31 g/mol
InChI Key: ZBZSVGXZAPNCSY-UHFFFAOYSA-N
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Description

Phenyl octanoate is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B3053583 Phenyl octanoate CAS No. 5457-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSVGXZAPNCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282052
Record name Phenyl octanoate
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URL https://comptox.epa.gov/dashboard/DTXSID10282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5457-78-3
Record name NSC23962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenyl octanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of phenyl octanoate, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound is an ester formed from phenol and octanoic acid. Below is a summary of its key identifiers and physicochemical properties.

PropertyValueCitation(s)
CAS Number 5457-78-3[1]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
IUPAC Name This compound[1]
Synonyms Octanoic acid, phenyl ester; Phenyl caprylate[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. This section outlines protocols for its enzymatic synthesis and characterization by Gas Chromatography-Mass Spectrometry (GC-MS).

The enzymatic synthesis of this compound offers a green chemistry approach with high selectivity, often utilizing lipases as biocatalysts. This method avoids the harsh conditions and byproducts associated with traditional chemical synthesis[2].

Materials:

  • Octanoic acid

  • Phenol

  • Immobilized lipase (e.g., from Rhizomucor miehei)[2][3]

  • Organic solvent (e.g., hexane)[3]

  • Shaking incubator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of octanoic acid and phenol in hexane. Molar concentrations can be optimized, with literature suggesting ranges around 0.8 M for the alcohol and 0.267 M for the acyl donor as a starting point[3].

  • Enzyme Addition: Add the immobilized lipase to the substrate solution. The enzyme concentration is a critical parameter to optimize, with effective ranges often between 2-7% (w/v)[3].

  • Incubation: Incubate the reaction mixture in a thermostatically controlled shaker. The temperature and reaction time should be optimized for the specific lipase used. A common starting point is 30°C for 120 minutes[3].

  • Reaction Monitoring: The progress of the esterification can be monitored by taking aliquots at different time intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[3].

  • Product Isolation: After the reaction reaches the desired conversion, the immobilized enzyme can be easily removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified using column chromatography to obtain high-purity this compound.

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound[2].

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid ester analysis (e.g., HP-5MS)[4].

Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent, such as ethanol or hexane[4].

  • Injection: Inject a small volume (e.g., 1-2 µL) of the sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization[4].

  • Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the capillary column. A typical temperature program might start at 60°C and ramp up to 250°C at a rate of 5°C/min[4].

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (commonly by electron impact at 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio[4].

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST)[4]. The retention time from the gas chromatogram provides an additional layer of identification.

Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis Reactants Octanoic Acid + Phenol in Hexane Enzyme Add Immobilized Lipase Reactants->Enzyme Incubation Incubate (e.g., 30°C, 120 min) Enzyme->Incubation Filtration Filter to Remove Enzyme Incubation->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

gcms_workflow cluster_analysis GC-MS Analysis SamplePrep Dissolve Sample in Volatile Solvent Injection Inject into GC SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry: Ionization Separation->Ionization Detection Detection of Fragments Ionization->Detection DataAnalysis Data Analysis: Identify Compound Detection->DataAnalysis

Caption: Workflow for the analysis of this compound using GC-MS.

Applications in Research and Drug Development

While this compound itself is not a widely documented therapeutic agent, its structural characteristics make it relevant to drug development in several ways:

  • Drug Delivery: The hydrophobic nature of the phenyl and octanoyl moieties makes it a candidate for incorporation into hydrophobic cores of drug delivery systems like nanoparticles or liposomes. This can aid in the encapsulation of poorly water-soluble drugs[2].

  • Prodrug Design: The ester linkage in this compound can be susceptible to enzymatic or chemical hydrolysis in vivo. This principle is fundamental in prodrug design, where a labile ester group can be used to mask a functional group of a parent drug to improve its pharmacokinetic properties, with the ester being cleaved to release the active drug at the target site.

  • Metabolic Studies: Isotopically labeled versions of this compound can be used in metabolic tracing studies to investigate fatty acid metabolism and related pathways[2].

References

Phenyl Octanoate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl octanoate (CAS No. 5457-78-3) is an aromatic ester with potential applications in various fields, including as a fragrance component, a synthetic intermediate, and in the formulation of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and quality control. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for determining its solubility, and a workflow diagram to illustrate the process.

This compound Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on general chemical principles and available data for structurally similar esters. It is important to note that for precise quantitative applications, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.

SolventChemical ClassQualitative SolubilityNotes
Alcohols
MethanolPolar ProticSoluble (Expected)This compound is expected to be soluble in short-chain alcohols.
EthanolPolar ProticSoluble (Expected)Esters are generally soluble in alcohols.
Ketones
AcetonePolar AproticSoluble (Expected)The polarity of acetone is suitable for dissolving esters like this compound.
Ethers
Diethyl EtherNonpolarSoluble (Expected)This compound, having a significant nonpolar character, is expected to be soluble in diethyl ether.
Chlorinated Solvents
ChloroformNonpolarSoluble (Expected)Chloroform is a good solvent for many organic compounds, including esters.
Esters
Ethyl AcetatePolar AproticSoluble (Expected)"Like dissolves like" principle suggests good solubility.
Amides
Dimethylformamide (DMF)Polar AproticSoluble (Expected)A versatile polar aprotic solvent that can dissolve a wide range of organic compounds.
Sulfoxides
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (Expected)DMSO is a powerful solvent for a wide array of organic materials.[1][2][3]
Hydrocarbons
HexaneNonpolarSoluble (Expected)The long alkyl chain of the octanoate moiety suggests solubility in nonpolar hydrocarbon solvents. For the related compound phenethyl octanoate, hexane was found to be an effective solvent.[4]
TolueneNonpolar (Aromatic)Soluble (Expected)The presence of the phenyl group in this compound suggests good solubility in aromatic solvents.
Aqueous Solvents
WaterPolar ProticInsoluble (Expected)Esters with long carbon chains are generally insoluble in water.

Experimental Protocol: Gravimetric Determination of this compound Solubility

This protocol outlines a reliable gravimetric method for the quantitative determination of this compound solubility in an organic solvent at a specific temperature.

1. Principle

A saturated solution of this compound is prepared in the chosen organic solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. From these measurements, the solubility can be calculated.

2. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Constant temperature bath (e.g., water bath, incubator)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical balance (readable to at least 0.1 mg)

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum oven

  • Desiccator

3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A magnetic stirrer or shaker can be used.

  • Sample Collection:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

    • Filter the collected solution through a syringe filter directly into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

    • Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

4. Calculation

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution taken) * 100

5. Safety Precautions

  • Always work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound and solvent to vial prep2 Seal vial and place in constant temperature bath prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 prep4 Allow excess solid to settle prep3->prep4 sampling1 Withdraw a known volume of the supernatant prep4->sampling1 sampling2 Filter the solution into a pre-weighed evaporating dish sampling1->sampling2 analysis1 Evaporate the solvent in an oven sampling2->analysis1 analysis2 Cool the dish in a desiccator analysis1->analysis2 analysis3 Weigh the dish with the dried this compound analysis2->analysis3 analysis4 Repeat drying and weighing until constant mass analysis3->analysis4 analysis5 Calculate solubility analysis4->analysis5

Gravimetric solubility determination workflow.

References

Phenyl Octanoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenyl octanoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the chemical properties, potential degradation pathways, and analytical methodologies relevant to ensuring the integrity of this compound.

Introduction to this compound

This compound (C₁₄H₂₀O₂) is an ester of phenol and octanoic acid. It is a valuable compound in various research and industrial applications. Understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures to maintain its quality and purity over time.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol [1][2]
Appearance Colorless liquid
IUPAC Name This compound[2]
CAS Number 5457-78-3[2]

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound, like other esters, is hydrolysis. This process involves the cleavage of the ester bond in the presence of water to yield its constituent alcohol (phenol) and carboxylic acid (octanoic acid). The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of catalysts.

Effect of pH

Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is at its minimum in the neutral pH range and increases significantly under acidic or alkaline conditions. While specific quantitative data for the hydrolytic half-life of this compound across various pH values is not extensively available in the literature, the general principle of ester hydrolysis suggests that its persistence will be lower in alkaline waters.[1]

Effect of Temperature

An increase in temperature generally accelerates the rate of chemical reactions, including the hydrolysis of esters. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. While specific Arrhenius parameters for this compound hydrolysis are not readily found, studies on the hydrolysis of a similar compound, phenyl acetate, have demonstrated a clear temperature-dependent kinetic profile.[3] It is crucial to store this compound at recommended cool temperatures to minimize thermal degradation.

Effect of Light

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation. Aromatic compounds, in general, are susceptible to photodegradation. To mitigate this, it is recommended to store this compound in light-resistant containers.

Oxidative Degradation

While hydrolysis is the most common degradation pathway, oxidation can also occur, particularly if the molecule contains susceptible functional groups or is stored in the presence of oxidizing agents. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

A general workflow for investigating the degradation pathways of a compound like this compound is illustrated below.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_products Identification Phenyl_Octanoate This compound Sample Acid_Hydrolysis Acidic Conditions (e.g., HCl) Phenyl_Octanoate->Acid_Hydrolysis Base_Hydrolysis Alkaline Conditions (e.g., NaOH) Phenyl_Octanoate->Base_Hydrolysis Oxidation Oxidative Conditions (e.g., H2O2) Phenyl_Octanoate->Oxidation Thermal Thermal Stress (Elevated Temperature) Phenyl_Octanoate->Thermal Photolytic Photolytic Stress (UV/Vis Light) Phenyl_Octanoate->Photolytic Analysis Analytical Characterization (HPLC, GC-MS, NMR) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation_Products Identification of Degradation Products Analysis->Degradation_Products Pathway_Elucidation Elucidation of Degradation Pathways Degradation_Products->Pathway_Elucidation

Figure 1: A logical workflow for conducting forced degradation studies to identify degradation products and elucidate degradation pathways for this compound.

Recommended Storage and Handling

Based on available safety data sheets and general chemical principles, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

  • Temperature: Store in a cool location.[1] While a specific temperature range is often not provided, refrigerated storage (2-8 °C) is a common practice for preserving the integrity of organic esters.

  • Atmosphere: Keep the container tightly sealed to prevent the ingress of moisture and air.[1] For long-term storage or for high-purity applications, storing under an inert gas like nitrogen or argon is advisable to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool, refrigerated (2-8 °C)To minimize thermal degradation and slow down hydrolysis.
Light Protect from light (amber/opaque container)To prevent photochemical degradation.
Atmosphere Tightly sealed container, consider inert gasTo prevent hydrolysis and oxidation.
pH Store in a neutral environmentTo minimize acid or base-catalyzed hydrolysis.
Incompatibilities Avoid strong acids, bases, and oxidizing agentsTo prevent chemical reactions and degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[4][5]

General Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a specified period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat at an elevated temperature (e.g., 70 °C).

    • Photolytic Degradation: Expose the sample solution to UV and/or visible light in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method.

The diagram below illustrates a typical experimental workflow for a stability study.

G Start Start Stability Study Prepare_Samples Prepare this compound Samples Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (Temp, Humidity, Light, pH) Prepare_Samples->Stress_Conditions Time_Points Collect Samples at Defined Time Points Stress_Conditions->Time_Points Analyze_Samples Analyze Samples using Validated Method (HPLC/GC-MS) Time_Points->Analyze_Samples Data_Analysis Analyze Data (Quantify Degradation) Analyze_Samples->Data_Analysis Identify_Degradants Identify Degradation Products (MS, NMR) Data_Analysis->Identify_Degradants Report Generate Stability Report Identify_Degradants->Report End End of Study Report->End

Figure 2: A generalized experimental workflow for conducting a stability study of this compound.

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique for this purpose.

Example HPLC Method Parameters (to be optimized for this compound):

ParameterExample Specification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient elution with a mixture of acetonitrile and water (with a possible acid modifier like formic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of this compound
Column Temperature 25-30 °C
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products.[1]

Example GC-MS Method Parameters (to be optimized for this compound):

ParameterExample Specification
Column A non-polar or medium-polar capillary column (e.g., 5% phenyl-polymethylsiloxane)
Injector Temperature 250 °C
Oven Program A temperature gradient program, for example, starting at 50 °C and ramping up to 300 °C.
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. The primary degradation pathway is hydrolysis, which is influenced by pH, temperature, and light. Proper storage in a cool, dark, and dry place in a tightly sealed container is essential to maintain its integrity. For comprehensive stability analysis, forced degradation studies coupled with the development and validation of a stability-indicating analytical method, such as HPLC or GC-MS, are recommended. This guide provides a foundational framework for understanding and managing the stability of this compound. However, it is important to note that specific quantitative stability data for this compound is limited in the public domain, and the information provided on degradation kinetics is based on structurally similar compounds. Therefore, for critical applications, it is highly recommended to perform in-house stability studies to determine the specific shelf-life under the intended storage and use conditions.

References

An In-Depth Technical Guide to the Spectroscopic Data of Phenyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl octanoate, a significant compound in various research and development applications. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a logical framework for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38 - 7.20m5HAr-H
2.58t, J = 7.5 Hz2H-C(=O)-CH₂-
1.76p2H-C(=O)-CH₂-CH₂ -
1.43 - 1.25m8H-(CH₂)₄-
0.89t, J = 6.8 Hz3H-CH₃

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
172.5C =O
150.8Ar-C -O
129.4Ar-C H (ortho)
125.8Ar-C H (para)
121.6Ar-C H (meta)
34.4-C(=O)-C H₂-
31.6-(C H₂)₅-
29.1-(C H₂)₅-
25.0-(C H₂)₅-
22.6-C H₂-CH₃
14.0-C H₃

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3070 - 3040C-H StretchAromatic
2955 - 2855C-H StretchAliphatic
1758C=O StretchEster
1593C=C StretchAromatic Ring
1492C=C StretchAromatic Ring
1220 - 1000C-O StretchEster
980 - 490C-H BendAromatic

Source: Compiled from typical values for phenyl esters.[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound
m/zIon Fragment
220[M]⁺ (Molecular Ion)
127[CH₃(CH₂)₆CO]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Source: Compiled from spectral databases.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As a liquid, this compound can be analyzed neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography: A small volume of the sample solution is injected into the GC inlet, where it is vaporized. The volatile components are separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum shows the relative abundance of the different fragment ions. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. The fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Characterization of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Interpretation Structural Elucidation IR Infrared (IR) Spectroscopy IR_Info Functional Groups (e.g., C=O, C-O, Aromatic Ring) IR->IR_Info Provides NMR Nuclear Magnetic Resonance (NMR) NMR_Info Molecular Structure (Carbon-Hydrogen Framework) NMR->NMR_Info Provides MS Mass Spectrometry (MS) MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info Provides Structure This compound Structure Confirmation IR_Info->Structure NMR_Info->Structure MS_Info->Structure

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Technical Guide to the Safe Handling of Phenyl Octanoate and Phenethyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for phenyl octanoate and the closely related compound, phenethyl octanoate. Due to the greater availability of detailed safety information for phenethyl octanoate, this guide will focus primarily on this compound while presenting comparative data for this compound where available.

Chemical Identification and Properties

It is crucial to distinguish between this compound and phenethyl octanoate, as they are distinct chemical entities with different identifiers.

Table 1: Chemical Identification

IdentifierThis compoundPhenethyl Octanoate (2-Phenylethyl Octanoate)
CAS Number 5457-78-3[1]5457-70-5[2][3][4][5][6][7]
Molecular Formula C₁₄H₂₀O₂[1]C₁₆H₂₄O₂[2][3][8]
IUPAC Name This compound[1]2-phenylethyl octanoate[8]
Synonyms Octanoic acid, phenyl ester[1]Phenethyl caprylate, 2-Phenylethyl caprylate, Benzylcarbinyl octanoate[2][6][8]

The physical and chemical properties of these compounds are summarized below. This data is essential for understanding their behavior under various laboratory conditions.

Table 2: Physical and Chemical Properties

PropertyThis compoundPhenethyl Octanoate
Molecular Weight 220.31 g/mol [1]248.36 g/mol [3][4][8]
Appearance -Colourless oily liquid[2][8]
Odor -Mild, fruity, wine-like[2][4][8]
Boiling Point -295-296 °C at 760 mmHg[4][6][7][8]
Flash Point ->110 °C (>230 °F)[6]
Density -0.947 g/mL at 25 °C[4][7]
Vapor Pressure -0.000107 mmHg at 25°C[2][6]
Refractive Index -1.483 at 20°C[4][7]

Hazard Identification and Classification

According to aggregated GHS information from multiple suppliers, phenethyl octanoate is not classified as a hazardous substance.[3][8] One safety data sheet explicitly states that the substance is not classified as hazardous in accordance with Regulation 29 CFR 1910.1200(d).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[8][9]

Experimental Protocols and Safety Assessment

Detailed experimental reports for the toxicological evaluation of this compound and phenethyl octanoate are not publicly available. However, the safety assessment of chemical substances like these is typically conducted following internationally recognized methodologies, such as the OECD Guidelines for the Testing of Chemicals.[1][2][3][8] These guidelines provide standardized procedures for evaluating potential health and environmental effects.

Key toxicological endpoints that are typically evaluated include:

  • Acute Toxicity: Assesses the effects of a single, high-dose exposure. For substances not expected to be highly toxic, a "limit test" is often performed, where a high dose (e.g., 5 g/kg of body weight) is administered to a small group of animals.[5]

  • Skin Corrosion/Irritation: Evaluates the potential of a substance to cause irreversible or reversible skin damage.

  • Serious Eye Damage/Irritation: Determines the potential for a substance to cause tissue damage in the eye.

  • Genotoxicity: A battery of tests to assess the potential of a substance to damage genetic material.

  • Repeated Dose Toxicity: Examines the effects of long-term, repeated exposure to a substance.

For flavoring agents like phenethyl octanoate, evaluations by bodies such as JECFA and the European Food Safety Authority (EFSA) often rely on a weight-of-evidence approach, considering data on the substance itself, as well as on structurally related compounds (read-across).[6]

Handling and Storage Precautions

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound or phenethyl octanoate.

PPE_Requirements cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat (Full coverage) gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (ANSI Z87.1 compliant) handler Researcher/ Scientist handler->lab_coat Wears handler->gloves Wears handler->goggles Wears

Caption: Recommended PPE for handling phenyl/phenethyl octanoate.
Safe Handling Practices

  • Work in a well-ventilated area. For procedures that may generate aerosols, use a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]

  • Keep the container tightly closed when not in use.[3][5]

  • Avoid sources of ignition such as heat, sparks, and open flames.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.[3][5]

  • The substance is classified as a combustible liquid (Storage Class 10).[4][7]

Emergency Procedures

First-Aid Measures

The following decision tree outlines the appropriate first-aid response in case of accidental exposure.

First_Aid_Flowchart start Exposure Occurs exposure_type What type of exposure? start->exposure_type inhalation Inhalation: Move to fresh air. exposure_type->inhalation Inhalation skin Skin Contact: Remove contaminated clothing. Wash area with soap and water. exposure_type->skin Skin eyes Eye Contact: Rinse cautiously with water for several minutes. exposure_type->eyes Eyes ingestion Ingestion: Rinse mouth. Drink 1-2 glasses of water. Do NOT induce vomiting. exposure_type->ingestion Ingestion seek_medical Seek medical attention if symptoms persist or are severe. inhalation->seek_medical skin->seek_medical eyes->seek_medical ingestion->seek_medical Spill_Response_Workflow spill Spill Detected ventilate Ensure adequate ventilation. Eliminate ignition sources. spill->ventilate ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) ventilate->ppe contain Contain the spill using inert absorbent material (e.g., sand, diatomaceous earth). ppe->contain collect Collect absorbed material into a suitable container for disposal. contain->collect clean Clean the spill area. collect->clean dispose Dispose of waste according to local regulations. clean->dispose

References

A Technical Guide to the Biological Synthesis of Phenyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological synthesis pathways of phenyl esters, valuable compounds with applications in the pharmaceutical, fragrance, and food industries. The guide details both enzymatic and microbial production strategies, providing a comprehensive overview of the enzymes, precursor pathways, and reaction conditions involved. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methodologies are provided.

Introduction to Phenyl Esters and their Biological Synthesis

Phenyl esters are a class of organic compounds characterized by an ester functional group attached to a phenyl ring. Their diverse applications, from active pharmaceutical ingredients to flavor and fragrance compounds, have driven the demand for sustainable and efficient synthesis methods. Biological synthesis, utilizing either isolated enzymes or whole-cell microbial systems, offers a green alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.

This guide focuses on two primary approaches for the biological synthesis of phenyl esters:

  • Enzymatic Synthesis: This method employs isolated enzymes, such as lipases, ligases, and acyltransferases, to catalyze the esterification of a phenyl-containing alcohol or acid.

  • Microbial Fermentation: This approach utilizes genetically engineered microorganisms to produce phenyl esters from simple carbon sources through rationally designed metabolic pathways.

Precursor Biosynthesis: The Phenylpropanoid and Shikimate Pathways

The aromatic precursors for phenyl ester synthesis are primarily derived from the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine.[1][2][3][4][5] L-phenylalanine then serves as the entry point into the phenylpropanoid pathway , which generates a wide array of phenolic compounds that can be precursors to phenyl esters.[6]

The Shikimate Pathway: From Simple Sugars to Chorismate

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate through a seven-step enzymatic cascade.[2][4][5] Chorismate is the final common precursor for all three aromatic amino acids.

From Chorismate to L-Phenylalanine

The conversion of chorismate to L-phenylalanine involves the following key enzymatic steps:

  • Chorismate Mutase: Catalyzes the Claisen rearrangement of chorismate to prephenate.[4]

  • Prephenate Dehydratase: Converts prephenate to phenylpyruvate.

  • Aminotransferase: Catalyzes the transamination of phenylpyruvate to L-phenylalanine.

The following diagram illustrates the biosynthesis of L-phenylalanine from chorismate.

Phenylalanine_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase L_Phenylalanine L_Phenylalanine Phenylpyruvate->L_Phenylalanine Aminotransferase

Biosynthesis of L-Phenylalanine from Chorismate.

Enzymatic Synthesis of Phenyl Esters

The direct enzymatic esterification of phenolic compounds offers a highly selective and efficient route to phenyl esters. Several classes of enzymes have been successfully employed for this purpose.

Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous environments. Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B) and CALB, are widely used due to their stability and reusability.[7][8][9][10][11]

Quantitative Data for Lipase-Catalyzed Phenyl Ester Synthesis

Phenyl Ester ProductEnzymeAcyl Donor/AlcoholSolventTemp (°C)Conversion/YieldReference
Propyl-phenyl acetateImmobilized Candida antarctica lipase-B (CAL-B)Benzoic acid & n-propanolHeptane4096.1% Conversion[12]
4-Hydroxybenzyl hexanoateImmobilized Candida antarctica lipase B (CALB)Hexanoic acid & 4-hydroxybenzyl alcoholtert-Butyl methyl ether3750-80% Conversion[9][13]
2-Hydroxybenzyl hexanoateImmobilized Candida antarctica lipase B (CALB)Hexanoic acid & 2-hydroxybenzyl alcoholtert-Butyl methyl ether3750-80% Conversion[9][13]
4-Methoxybenzyl hexanoateImmobilized Candida antarctica lipase B (CALB)Hexanoic acid & 4-methoxybenzyl alcoholtert-Butyl methyl ether3750-80% Conversion[9][13]
Vanillyl hexanoateImmobilized Candida antarctica lipase B (CALB)Hexanoic acid & vanillyl alcoholtert-Butyl methyl ether3750-80% Conversion[9][13]
Phenethyl acetateNovozym 435Acetic anhydride & Phenethyl alcohol--99.12% Conversion[14]
Phenethyl acetateNovozym 435Vinyl acetate & Phenethyl alcohol--98.44% Conversion[14]
Ethyl phenylacetateYarrowia lipolytica biomassPhenylacetic acid & ethanolIsooctane37Low Conversion[7]
Ethyl 3-phenylpropanoateYarrowia lipolytica biomass3-Phenylpropanoic acid & ethanolIsooctane3795% Conversion[7]
Ligase-Catalyzed Esterification

ATP-dependent ligases represent a novel class of enzymes for phenyl ester synthesis. For instance, the ligase ClxA from Clostridium cavendishii has been shown to effectively catalyze the formation of phenyl benzoate esters from acid and phenol substrates in an aqueous medium.[15]

Quantitative Data for Ligase-Catalyzed Phenyl Ester Synthesis

Phenyl Ester ProductEnzymeSubstratesSolventTemp (°C)ConversionReference
Phenyl benzoateClxABenzoic acid & PhenolAqueous (50 mM KPi pH 7.5)37~5%[16]
4-Hydroxyphenyl benzoateClxABenzoic acid & 4-HydroxyphenolAqueous (50 mM KPi pH 7.5)37~10%[16]

Microbial Synthesis of Phenyl Esters via Metabolic Engineering

Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, has enabled the de novo biosynthesis of various phenyl esters from simple sugars. This approach involves the construction of artificial metabolic pathways to convert central metabolites into the desired products.

Biosynthesis of 2-Phenylethylacetate (2-PEAc) in E. coli

A prominent example is the production of 2-phenylethylacetate (2-PEAc), a valuable fragrance compound. The biosynthetic pathway typically starts from L-phenylalanine and involves a four-step enzymatic cascade.[14][17][18]

  • Aminotransferase (ARO8): Converts L-phenylalanine to phenylpyruvate.

  • 2-Keto Acid Decarboxylase (KDC): Decarboxylates phenylpyruvate to phenylacetaldehyde.

  • Aldehyde Reductase (YjgB): Reduces phenylacetaldehyde to 2-phenylethanol (2-PE).

  • Alcohol Acetyltransferase (ATF1): Esterifies 2-PE with acetyl-CoA to produce 2-PEAc.

The following diagram illustrates the engineered pathway for 2-PEAc production in E. coli.

two_PEAc_Pathway L_Phenylalanine L_Phenylalanine Phenylpyruvate Phenylpyruvate L_Phenylalanine->Phenylpyruvate ARO8 Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde KDC two_PE 2-Phenylethanol Phenylacetaldehyde->two_PE YjgB two_PEAc 2-Phenylethylacetate two_PE->two_PEAc ATF1 Acetyl_CoA Acetyl_CoA Acetyl_CoA->two_PEAc Whole_Cell_Biocatalysis_Workflow cluster_Upstream Upstream Processing cluster_Biocatalysis Biocatalysis cluster_Downstream Downstream Processing Strain_Development Strain Development (Metabolic Engineering) Cell_Cultivation Cell Cultivation (Fermentation) Strain_Development->Cell_Cultivation Cell_Harvesting Cell Harvesting (Centrifugation/Filtration) Cell_Cultivation->Cell_Harvesting Biocatalytic_Reaction Biocatalytic Reaction (Substrate Addition) Cell_Harvesting->Biocatalytic_Reaction Product_Extraction Product Extraction Biocatalytic_Reaction->Product_Extraction Product_Purification Product Purification Product_Extraction->Product_Purification Final_Product Final Phenyl Ester Product_Purification->Final_Product

References

An In-depth Technical Guide on the Discovery and Historical Research of Phenyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of phenyl octanoate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and visualizations of chemical processes.

Introduction

This compound (CAS 5457-78-3) is an organic compound classified as a fatty acid ester. It is a colorless oily liquid with a mild, fruity, wine-like odor. While the specific historical moment of its "discovery" is not well-documented, as is common for many synthetic esters, its existence is predicated on the foundational principles of organic synthesis, particularly esterification reactions developed in the 19th century. Historical research has primarily focused on its synthesis, characterization, and application as a flavoring and fragrance agent. A structurally related compound, phenethyl octanoate, is also found in some natural products like wine and spirits.

Physicochemical Properties

The physical and chemical properties of this compound and the related phenethyl octanoate are summarized below. This data is crucial for understanding the behavior of the compound in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[1][2]
Molecular Weight 220.31 g/mol [1][2]
CAS Number 5457-78-3[1][2][3][4]
Boiling Point 302.5 °C at 760 mmHg[3]
Density 0.974 g/cm³[3]
Refractive Index 1.49[3]
Flash Point 108.6 °C[3]
Vapor Pressure 0.000984 mmHg at 25°C[3]

Table 2: Physicochemical Properties of Phenethyl Octanoate

PropertyValueReference
Molecular Formula C₁₆H₂₄O₂[5][6]
Molecular Weight 248.36 g/mol [6]
CAS Number 5457-70-5[5][7]
Boiling Point 295-296 °C at 760 mmHg[7]
Specific Gravity 0.947 at 25 °C[7]
Refractive Index n20/D 1.483
Flash Point > 110 °C[7]
Vapor Pressure 0.000107 mmHg at 25°C[5][7]

Historical Synthesis and Experimental Protocols

The primary method for synthesizing this compound and other similar esters is through esterification. Below are detailed protocols for both a classic chemical synthesis approach and a more modern enzymatic method.

This method involves the acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (phenol).

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole of octanoic acid and 1.2 moles of phenol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 mole percent), to the mixture.

  • Reaction: Heat the mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and filter. The solvent is then removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Modern approaches often utilize enzymes for a more selective and environmentally friendly synthesis.

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled shaker, combine 2-phenylethanol and an acyl donor such as octanoic acid or its ester (e.g., glyceryl trioctanoate) in an organic solvent like hexane.[8]

  • Enzyme Addition: Add a commercially available lipase, such as Lipozyme® RM IM, to the reaction mixture.[8] The enzyme concentration is typically around 5-7% (w/v).[8]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant shaking (e.g., 1400 rpm) for a specified duration (e.g., 2 to 24 hours).[8]

  • Monitoring and Analysis: The reaction progress can be monitored by taking samples at different time intervals and analyzing them using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product.[8]

  • Product Isolation: Once the desired conversion is achieved, the enzyme can be filtered off (if immobilized), and the solvent is evaporated. The product can be further purified using chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the reaction mechanism.

G cluster_0 Synthesis Workflow Reactants Octanoic Acid + Phenol Mixing Mixing with Acid Catalyst Reactants->Mixing Reflux Heating under Reflux Mixing->Reflux Workup Neutralization and Extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

G cluster_1 Fischer Esterification Mechanism Protonation Protonation of Carbonyl Oxygen Attack Nucleophilic Attack by Phenol Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Ester This compound Deprotonation->Ester

Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification.

Conclusion

While the exact "discovery" of this compound is not attributable to a single event, its synthesis and properties are well-understood within the framework of organic chemistry. The historical development of esterification techniques has enabled its production for various applications, primarily in the flavor and fragrance industries. Modern enzymatic methods offer a more sustainable and selective alternative to classical chemical synthesis. This guide provides the foundational technical information required for researchers and professionals working with this and similar ester compounds.

References

Potential Biological Activities of Phenyl Octanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the current, publicly available scientific information regarding the potential biological activities of phenyl octanoate. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a notable scarcity of direct studies on the specific biological activities of this compound. Therefore, this guide draws upon data from structurally related compounds, such as other phenolic esters, phenylacetates, and the use of similar molecules as enzyme substrates, to infer potential areas of interest and provide a framework for future research. All data and protocols presented herein are from these related compounds and should not be directly attributed to this compound without further experimental validation.

Executive Summary

This compound is an ester formed from phenol and octanoic acid. While its primary applications have been in the chemical and fragrance industries, its structural motifs—a phenolic ring and a medium-chain fatty acid—are present in numerous biologically active molecules. This suggests that this compound itself may possess latent biological activities. This whitepaper explores these potential activities by examining evidence from related chemical classes, including antimicrobial, anti-inflammatory, cytotoxic, and enzymatic interactions. The aim is to provide a foundational resource for researchers looking to investigate the therapeutic potential of this compound.

Potential Antimicrobial Activity

Evidence from Related Phenolic Esters

Research on phenolic acid alkyl esters has demonstrated that their antimicrobial efficacy is influenced by the length of the alkyl chain. Generally, longer alkyl chains increase the lipophilicity of the molecule, enhancing its ability to disrupt bacterial cell membranes. A study on a series of phenolic acid alkyl esters showed activity against a range of microorganisms.[1]

Table 1: Antimicrobial Activity of Representative Phenolic Acid Esters (Quantitative Data for Related Compounds)

CompoundMicroorganismMIC (mM)Reference
Butyl 4-hydroxybenzoateEscherichia coli2.5[1]
Butyl 4-hydroxybenzoatePseudomonas aeruginosa5[1]
Butyl 4-hydroxybenzoateStaphylococcus aureus1.2[1]
Butyl 4-hydroxybenzoateCandida albicans1.2[1]
Butyl 4-hydroxybenzoateAspergillus brasiliensis1.2[1]
Propyl 4-hydroxybenzoateStaphylococcus aureus2.5[1]
Propyl 2,4-dihydroxybenzoateStaphylococcus aureus2.5[1]

This table presents data for related phenolic esters to illustrate the potential activity spectrum. The MIC for this compound is undetermined.

Postulated Mechanism of Antimicrobial Action

The antimicrobial action of phenolic compounds is generally attributed to their ability to interact with and disrupt the microbial cell membrane. The lipophilic nature of the octanoate chain in this compound would be expected to facilitate its insertion into the lipid bilayer of bacterial membranes. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G Phenyl_Octanoate This compound Bacterial_Membrane Bacterial Cell Membrane (Lipid Bilayer) Phenyl_Octanoate->Bacterial_Membrane Insertion via Octanoate Chain Membrane_Disruption Increased Permeability and Fluidity Bacterial_Membrane->Membrane_Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Postulated mechanism of antimicrobial action for this compound.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 6538) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Prepare Phenyl Octanoate Stock (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Bacterial_Culture Grow Bacterial Culture to Log Phase Inoculation Inoculate Wells with Standardized Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (37°C, 18-24h) Inoculation->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Workflow for MIC determination via broth microdilution.

Potential Anti-Inflammatory Activity

The anti-inflammatory properties of phenylpropanoids and other phenolic compounds are well-established.[2] These compounds can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the production of cytokines. While this compound has not been directly studied, its constituent parts suggest a potential for similar activity.

Inhibition of Pro-inflammatory Mediators

Many phenolic compounds exert anti-inflammatory effects by inhibiting enzymes like COX-1 and COX-2, which are responsible for prostaglandin synthesis, or by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of a Representative Phenylpropanoid (Quantitative Data for a Related Compound)

CompoundAssayTarget Cell/EnzymeIC50Reference
CinnamaldehydeNitric Oxide ProductionRAW 264.7 cells8 mM[2]
CinnamaldehydeNF-κB Transcriptional ActivityRAW 264.7 cells22 mM[2]

This table provides data for a related compound to illustrate potential anti-inflammatory effects. The IC50 for this compound is undetermined.

Postulated Anti-Inflammatory Signaling Pathway

A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokines activates transcription Phenyl_Octanoate This compound (Hypothesized) Phenyl_Octanoate->IKK inhibition?

Hypothesized inhibition of the NF-κB pathway.
Experimental Protocol: In Vitro Cytokine Release Assay

This protocol describes a method to assess the effect of a compound on the release of pro-inflammatory cytokines from immune cells.

  • Cell Culture: A monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: The differentiated cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The results are compared to stimulated cells that were not treated with the compound.

Potential Cytotoxicity and Anticancer Activity

The cytotoxicity of various phenolic and phenyl-containing compounds against cancer cell lines has been documented. These compounds can induce apoptosis (programmed cell death) through various mechanisms.

Evidence from Related Compounds

Studies on synthetic phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the sub-micromolar range.[3] These effects were linked to the induction of apoptosis.

Table 3: Cytotoxicity of Representative Phenylacetamide Derivatives (Quantitative Data for Related Compounds)

Compound DerivativeCell LineIC50 (µM)Reference
Phenylacetamide 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[3]
Phenylacetamide 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[3]
Phenylacetamide 3cMCF-7 (Breast Cancer)0.7 ± 0.08[3]
Phenylacetamide 3jMDA-MB-468 (Breast Cancer)0.76 ± 0.09[3]

This table presents data for related compounds to illustrate potential cytotoxicity. The IC50 for this compound is undetermined.

Postulated Apoptosis Induction Pathway

This compound, if cytotoxic, might induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

G Phenyl_Octanoate This compound (Hypothesized) Bax Pro-apoptotic (e.g., Bax) Phenyl_Octanoate->Bax activates? Bcl2 Anti-apoptotic (e.g., Bcl-2) Phenyl_Octanoate->Bcl2 inhibits? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: The media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Enzymatic Interactions

While not a therapeutic activity in itself, the interaction of this compound with enzymes is a key biological activity. Its ester linkage makes it a potential substrate for hydrolases, such as lipases and esterases.

Substrate for Hydrolases

There is evidence that structurally similar p-nitrophenyl esters, including p-nitrothis compound, are substrates for bacterial serine hydrolases.[4] This suggests that this compound could be hydrolyzed by various microbial and mammalian esterases. This property is relevant for its metabolism, potential use in prodrug design, and as a tool for enzyme characterization.

Table 4: Enzymatic Hydrolysis of a Related Substrate (Qualitative Data)

EnzymeSubstrateActivity ObservedReference
De novo designed lipase (1a8uD1–M8)p-Nitrothis compoundMeasurable hydrolysis[4]
De novo designed lipase (1a8uD1–M8)Glycerol trioctanoateMeasurable hydrolysis[4]

This table indicates that esters of octanoic acid are substrates for certain hydrolases. The specific kinetic parameters for this compound are undetermined.

Experimental Protocol: Lipase Activity Assay

This protocol describes a spectrophotometric method to measure the hydrolysis of this compound by a lipase.

  • Reagent Preparation: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) and a stock solution of this compound in a water-miscible solvent like acetonitrile. Prepare a solution of the lipase to be tested.

  • Assay Setup: In a cuvette, combine the buffer and the this compound substrate solution.

  • Reaction Initiation: Add the lipase solution to the cuvette to start the reaction.

  • Spectrophotometric Monitoring: Monitor the increase in absorbance at a wavelength corresponding to the phenol product (approximately 270 nm) over time using a spectrophotometer.

  • Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, and cytotoxic agent. The presence of both a phenolic group and a medium-chain fatty acid ester suggests multiple avenues for biological interaction.

Future research should focus on:

  • Systematic Screening: Performing in vitro assays to determine the MIC values of this compound against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Evaluation: Assessing its ability to inhibit key inflammatory mediators and pathways, such as COX enzymes and cytokine production in relevant cell models.

  • Cytotoxicity Profiling: Evaluating its IC50 values against various cancer cell lines and investigating its pro-apoptotic potential.

  • Enzyme Kinetics: Characterizing its interaction with various hydrolases to understand its metabolic fate and potential for enzyme inhibition.

The data and protocols presented in this whitepaper, derived from analogous compounds, offer a solid foundation and a clear roadmap for initiating such investigations. The exploration of this compound's biological activities could uncover a novel and versatile therapeutic agent.

References

A Researcher's Guide to Submitting Phenyl Octanoate to the National Cancer Institute's Developmental Therapeutics Program

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process for submitting a compound, such as phenyl octanoate, to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) for preclinical anticancer screening. While specific submission data for this compound is not publicly available, this document outlines the established procedures, from initial compound submission to the interpretation of screening data, to aid researchers in navigating this critical step in drug discovery.

The NCI Developmental Therapeutics Program (DTP)

The DTP's mission is to facilitate the discovery and development of novel cancer therapeutic agents.[1] A cornerstone of this program is the NCI-60 Human Tumor Cell Line Screen, a service offered free of charge to eligible investigators from academic, government, and industrial institutions.[2] This screen assesses the anti-cancer activity of small molecules and natural products against a panel of 60 diverse human cancer cell lines.[3]

Compound Submission to the DTP

The submission of a compound like this compound for NCI-60 screening is a multi-step process managed through an online portal.[2]

2.1. Account Creation and Compound Submission:

Researchers must first create an account on the DTP Compound Submission Application, providing their name, institution, and contact information.[4] Once an account is approved, the researcher can submit their compound by providing:

  • Chemical Structure: This can be drawn directly in the portal or uploaded as a .mol file.[2]

  • Stereochemistry [2]

  • Molecular Weight [2]

  • Physical State [2]

  • Institutional Signatory Details: The name and email of an individual authorized to execute the necessary agreements.[2]

2.2. Confidentiality Agreement:

A Confidentiality Data Agreement/Material Transfer Agreement (CDA/MTA) must be executed by the institution's signatory. The DTP will only review the submission after this agreement is in place.[4]

2.3. Compound Selection and Shipment:

The NCI prioritizes compounds with structural diversity, drug-like properties, and novel mechanistic potential.[2] If a compound is selected for screening, the researcher will receive detailed instructions for shipping the sample. It is crucial not to send any compounds until explicitly instructed to do so.[2]

The NCI-60 Human Tumor Cell Line Screen: Experimental Protocol

The NCI-60 screen is a standardized, high-throughput assay designed to identify compounds with anti-proliferative activity.[5] The screen has been modernized to a 384-well plate format.[4]

3.1. Cell Line Panel:

The NCI-60 panel consists of 60 human cancer cell lines representing nine different types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6]

3.2. Screening Methodology:

  • Cell Plating: Cells are inoculated into 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[5]

  • Incubation: The plates are incubated for 24 hours before the addition of the experimental compound.[5]

  • Time Zero (Tz) Measurement: A set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.[5]

  • Compound Addition: The submitted compound is initially tested at a single high concentration (10⁻⁵ M) across the full 60-cell line panel.[5]

  • Incubation Period: The cells are incubated with the compound for an additional 48 hours.[7]

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • After incubation, the cells are fixed with TCA.[5]

    • The supernatant is discarded, and the plates are washed and air-dried.[5]

    • Sulforhodamine B (SRB) solution is added to stain the cellular proteins.[5]

    • Unbound dye is washed away, and the plates are air-dried again.[5]

    • The bound SRB is solubilized, and the absorbance is read on an automated plate reader.

3.3. Five-Dose Screening:

Compounds that show significant growth inhibition in the initial single-dose screen are advanced to a five-dose screen, where they are tested against the 60 cell lines at five different concentrations.[5]

Data Presentation and Interpretation

The results of the NCI-60 screen are provided to the researcher through the DTP submission portal.[2] The data is typically presented in a table and a graphical "mean graph" format.

4.1. Quantitative Data:

The primary data points are expressed as the percentage of cell growth relative to untreated controls.[5] This allows for the determination of:

  • Growth Inhibition (GI₅₀): The concentration of the compound that causes 50% inhibition of cell growth.

  • Total Growth Inhibition (TGI): The concentration that completely inhibits cell growth.

  • Lethal Concentration (LC₅₀): The concentration that kills 50% of the cells.[7]

Below is a hypothetical example of how NCI-60 screening data for this compound might be presented.

Cell LineCancer TypeGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
Leukemia
CCRF-CEMLeukemia>100>100>100
K-562Leukemia85.3>100>100
MOLT-4Leukemia92.1>100>100
NSCL Cancer
A549/ATCCNSCL75.698.2>100
EKVXNSCL68.489.1>100
Colon Cancer
COLO 205Colon55.276.895.3
HCT-116Colon61.782.4>100
Breast Cancer
MCF7Breast48.969.588.1
MDA-MB-231Breast52.373.191.7

4.2. COMPARE Analysis:

A key feature of the DTP is the COMPARE algorithm. This tool compares the pattern of growth inhibition of the submitted compound to a database of thousands of other compounds with known mechanisms of action. A high correlation in the pattern of activity can suggest a similar mechanism of action.[8]

Visualizing Workflows and Pathways

5.1. NCI-DTP Compound Submission and Screening Workflow

The following diagram illustrates the overall workflow for submitting a compound to the NCI's Developmental Therapeutics Program.

G cluster_researcher Researcher cluster_nci NCI Developmental Therapeutics Program cluster_output Output A Create DTP Account B Submit Compound Information (Structure, Properties) A->B C Institutional Signatory Executes CDA/MTA B->C E Review Submission C->E D Ship Compound Sample (Upon NCI Request) F Single-Dose NCI-60 Screen D->F E->D G Five-Dose NCI-60 Screen (If Active) F->G Meets Threshold H Data Analysis (GI50, TGI, LC50) F->H Does Not Meet Threshold G->H I COMPARE Analysis H->I J Screening Results Provided to Researcher I->J

NCI-DTP Compound Submission and Screening Workflow

5.2. Potential Signaling Pathways for this compound

As a fatty acid ester, this compound may influence cellular signaling pathways involved in lipid metabolism, which are often dysregulated in cancer. The diagram below illustrates a generalized view of how fatty acids can impact key cancer-related signaling pathways.

G This compound This compound Fatty Acid Metabolism Fatty Acid Metabolism This compound->Fatty Acid Metabolism PI3K/Akt Pathway PI3K/Akt Pathway Fatty Acid Metabolism->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Fatty Acid Metabolism->MAPK Pathway NF-κB Pathway NF-κB Pathway Fatty Acid Metabolism->NF-κB Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Survival Survival PI3K/Akt Pathway->Survival MAPK Pathway->Cell Proliferation NF-κB Pathway->Survival Inflammation Inflammation NF-κB Pathway->Inflammation

Potential Signaling Pathways Influenced by Fatty Acid Esters

Conclusion

The NCI's Developmental Therapeutics Program offers an invaluable resource for the preclinical evaluation of potential anticancer compounds. By understanding the submission process, the experimental methodology of the NCI-60 screen, and the interpretation of the resulting data, researchers can effectively leverage this program to advance their drug discovery efforts. For any researcher with a novel compound such as this compound, the DTP provides a standardized and rigorous platform to assess its potential as a future cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Phenyl Octanoate Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of phenyl octanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the esterification of phenol and octanoic acid, catalyzed by a lipase enzyme. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions with high selectivity. These notes cover the selection of lipases, optimization of reaction parameters, and analytical methods for product quantification. Detailed experimental protocols and data are presented to guide researchers in successfully synthesizing this compound in a laboratory setting.

Introduction

This compound is an aromatic ester known for its fruity and floral aroma, making it a desirable compound in the food and cosmetic industries. Enzymatic synthesis of such esters using lipases (triacylglycerol hydrolases, EC 3.1.1.3) has gained significant attention due to its numerous advantages over chemical methods. Lipases are highly specific, operate under mild conditions, and are environmentally friendly. Immobilized lipases, in particular, offer enhanced stability and reusability, making the process more cost-effective.

The synthesis of this compound can be achieved via direct esterification of phenol with octanoic acid or through transesterification. The choice of lipase, reaction medium, and other process parameters are critical for achieving high conversion and yield. This document outlines the key considerations and provides a framework for the development and optimization of this biocatalytic process.

Data Presentation

Table 1: Comparison of Different Lipases for Ester Synthesis
Lipase SourceImmobilized/SolubleAcyl DonorSolventConversion/Yield (%)Reference
Rhizomucor miehei (Lipozyme® RM IM)ImmobilizedGlyceryl trioctanoateHexane80% (for phenethyl octanoate)[1][2]
Rhizomucor miehei (Palatase® 20000 L)SolubleOctanoic acidHexane67.3% (after 24h for phenethyl octanoate)[1][2]
Candida antarctica lipase B (Novozym® 435)ImmobilizedVariousOrganic Solvents/Solvent-freeHigh yields reported for various esters[3][4][5]
Candida rugosaSoluble/ImmobilizedOctanoic acidn-Hexane-[1]
Aspergillus nigerSoluble/ImmobilizedOctanoic acidn-Hexane-[1]
Table 2: Optimized Reaction Conditions for this compound Synthesis (Adapted from Phenethyl Octanoate Synthesis)
ParameterOptimal ValueRange TestedReference
EnzymeLipozyme® RM IM-[1][2]
Acyl DonorOctanoic Acid-[1]
AlcoholPhenol--
Molar Ratio (Phenol:Octanoic Acid)1:1 to 1:41:1 to 1:5[6]
Enzyme Concentration7% (w/v)2-7%[1][2]
Temperature30-50°C30-60°C[1][7]
Reaction Time2-24 hours60-120 min for initial optimization[1]
Solventn-HexaneHexane, tert-butanol, solvent-free[1][2]
Agitation Speed200 rpm-[8]

Experimental Protocols

Protocol 1: Screening of Lipases for this compound Synthesis
  • Preparation of Reaction Mixture: In a series of 10 mL screw-capped vials, prepare a reaction mixture containing 1 mmol of phenol, 1 mmol of octanoic acid, and 5 mL of n-hexane.

  • Enzyme Addition: To each vial, add 5% (w/v) of a different lipase (e.g., Lipozyme® RM IM, Novozym® 435, Palatase® 20000 L). Include a control reaction without any enzyme.

  • Incubation: Incubate the vials in a shaking incubator at 40°C with agitation (200 rpm) for 24 hours.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., 2, 8, and 24 hours). Analyze the samples for the formation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 3.

  • Evaluation: Compare the conversion of octanoic acid to this compound for each lipase to identify the most effective biocatalyst.

Protocol 2: Optimization of Reaction Conditions for this compound Synthesis

This protocol is designed to optimize key reaction parameters using the best-performing lipase identified in Protocol 1. A design of experiments (DoE) approach, such as Response Surface Methodology (RSM), is recommended for efficient optimization.

  • Parameter Selection: The key parameters to optimize include temperature (30-60°C), substrate molar ratio (phenol:octanoic acid, 1:1 to 1:4), and enzyme concentration (1-10% w/v).

  • Experimental Design: Set up a series of experiments based on the chosen DoE methodology. For each run, prepare the reaction mixture in n-hexane as described in Protocol 1, using the specified parameter levels.

  • Reaction and Analysis: Carry out the reactions and analyze the product formation at a fixed time point (e.g., 24 hours) using GC-MS.

  • Modeling and Optimization: Use the experimental data to build a statistical model that describes the relationship between the reaction parameters and the yield of this compound. From this model, determine the optimal conditions for maximizing the product yield.

Protocol 3: Analytical Method for Quantification of this compound by GC-MS
  • Sample Preparation: Dilute an aliquot of the reaction mixture with n-hexane. If necessary, derivatize the sample to improve volatility and chromatographic separation.

  • GC-MS System: Use a gas chromatograph equipped with a mass spectrometer and a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

    • Oven Temperature Program: Start at 70°C for 1 min, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.[9]

    • Injection Volume: 1 µL in splitless mode.[9]

  • MS Conditions:

    • Ion Source Temperature: 200°C.[9]

    • Quadrupole Temperature: 200°C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound in the reaction samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Lipase Catalysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrates Phenol & Octanoic Acid Reaction_Mixture Prepare Reaction Mixture Substrates->Reaction_Mixture Solvent n-Hexane Solvent->Reaction_Mixture Lipase Immobilized Lipase (e.g., Lipozyme RM IM) Lipase->Reaction_Mixture Incubation Incubate with Agitation (e.g., 40°C, 200 rpm) Reaction_Mixture->Incubation Sampling Withdraw Samples Incubation->Sampling GC_MS GC-MS Analysis Sampling->GC_MS Quantification Quantify this compound GC_MS->Quantification

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Lipase Ping-Pong Bi-Bi Reaction Mechanism

G cluster_reactants Reactants cluster_products Products E Lipase (E) EA E-Octanoic Acid E->EA + A Q This compound (Q) E->Q F Acyl-Enzyme Intermediate (F) EA->F FB F-Phenol F->FB + B P Water (P) F->P EQ E-Phenyl Octanoate FB->EQ EQ->E A Octanoic Acid (A) B Phenol (B) P->F - P Q->E - Q

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for Lipase-Catalyzed Esterification of Phenol and Octanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzymatic esterification offers a green and highly selective alternative to traditional chemical synthesis for producing esters. Lipases, particularly from microbial sources, are robust biocatalysts that function efficiently under mild conditions, minimizing by-product formation and energy consumption.[1] This protocol details the lipase-catalyzed esterification of phenol with octanoic acid to produce phenyl octanoate, an ester with applications in various chemical and pharmaceutical sectors. The use of lipases like Candida antarctica lipase B (CALB) is well-documented for its high efficiency and selectivity in esterifying phenolic compounds.[2][3][4] This method can be performed in organic solvents or under solvent-free conditions, the latter offering a more environmentally friendly approach.[5]

Materials and Equipment

1.1. Reagents and Consumables:

  • Phenol (≥99% purity)

  • Octanoic Acid (≥98% purity)

  • Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B)[1][4]

  • Lipase from Rhizomucor miehei (optional, for screening)[3]

  • Hexane or tert-Butanol (analytical grade, for solvent-based reaction)

  • Molecular Sieves (3 Å, activated)

  • Sodium Hydroxide (NaOH, 0.1 M solution for titration)

  • Ethanol and Acetone (for quenching reaction/titration)[6]

  • Phenolphthalein indicator solution[6]

  • Internal Standard for GC analysis (e.g., 2-nonanol)[7]

  • Deionized Water

1.2. Equipment:

  • Magnetic stirrer with heating plate

  • Reaction vials or round-bottom flask (10-100 mL)

  • Thermostat-controlled oil or water bath

  • Vacuum pump and desiccator (for solvent-free reaction with water removal)[5]

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)[8][9][10]

  • Centrifuge

  • Filtration apparatus

  • Standard laboratory glassware (pipettes, burettes, beakers, etc.)

Experimental Protocols

2.1. Protocol 1: Solvent-Free Esterification

This is the preferred "green" method, minimizing solvent waste.

  • Substrate Preparation: In a reaction vial, combine phenol and octanoic acid. A molar excess of octanoic acid (e.g., a 1:2 to 1:10 phenol:acid molar ratio) is recommended to shift the equilibrium towards the product.[5] For a 10 mL reaction volume, this could be approximately 0.94 g of phenol and 2.88 g of octanoic acid (1:2 ratio).

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme load is 3-10% (w/w) of the total substrate mass.[5] For the example above, this would be 115-382 mg of lipase.

  • Reaction Setup: Place the vial in a shaker or on a magnetic stirrer with heating. Set the temperature to 65°C.[5][11] If a vacuum is used to remove the water byproduct, connect the reaction vessel to a vacuum pump set to approximately 100 mbar.[5] Alternatively, add activated molecular sieves (approximately 50% w/w of substrates) to adsorb water.[5]

  • Incubation: Allow the reaction to proceed with continuous stirring (e.g., 200-800 rpm) for 3 to 48 hours.[1][5]

  • Monitoring: Periodically take small aliquots from the reaction mixture. Dilute the sample with a suitable solvent (e.g., hexane) and analyze by GC-FID to determine the conversion of phenol. (See Section 3 for analytical method).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by cooling it to room temperature. If using immobilized lipase, recover the enzyme by simple filtration or centrifugation. The enzyme can be washed with hexane and dried for reuse.[12][13]

  • Product Purification: The final product, this compound, can be purified from the remaining octanoic acid by vacuum distillation or column chromatography if required.

2.2. Protocol 2: Solvent-Assisted Esterification

This method can sometimes offer higher conversion rates, especially with substrates that have poor mutual solubility.

  • Substrate Preparation: Dissolve phenol and octanoic acid in a suitable organic solvent like hexane or tert-butanol in a round-bottom flask.[14] A typical concentration is 0.1 to 1 M for each substrate.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% w/v).

  • Reaction Setup: Place the flask in a temperature-controlled shaker or a stirred water bath. Optimal temperatures are typically between 30°C and 60°C.[14]

  • Incubation: Incubate with constant agitation (e.g., 150-200 rpm) for 24-72 hours.[11]

  • Monitoring and Termination: Follow steps 5 and 6 from Protocol 1.

  • Product Purification: After filtering out the enzyme, the solvent can be removed using a rotary evaporator. The crude product can then be purified as described in Protocol 1.

Analytical Methodology: GC-FID

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for quantifying the reactants and products.[8][9]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or hexane).[8] Add an internal standard (e.g., 2-nonanol) of a known concentration to the diluted sample for accurate quantification.[7]

  • GC-FID Conditions (Example):

    • Column: A capillary column such as SH-Rtx-Wax (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]

    • Carrier Gas: Hydrogen or Helium.

    • Temperatures: Inlet at 250°C, Detector at 280°C.[9]

    • Oven Program: Start at 50°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.[14]

    • Injection: 1 µL injection volume with a split ratio (e.g., 25:1).[9]

  • Quantification: Identify the peaks for phenol, octanoic acid, and this compound based on their retention times, determined by running standards. Calculate the concentration and reaction conversion based on the peak areas relative to the internal standard.

Data Presentation

The efficiency of lipase-catalyzed esterification is influenced by several factors. The tables below summarize key data from studies on similar phenolic ester syntheses.

Table 1: Comparison of Lipase Performance in Phenolic Ester Synthesis

Lipase Source Substrates Solvent Temperature (°C) Conversion/Yield Reference
Candida antarctica B (Immobilized) Dihydroconiferyl alcohol + Octanoic Acid tert-Butanol 65 ~85% Yield [5][11]
Candida antarctica B (Immobilized) Various aromatic alcohols + Hexanoic Acid MTBE 37 50-80% Conversion [1]
Rhizomucor miehei (Immobilized) 2-Phenylethanol + Glyceryl Trioctanoate Hexane 30 80% Conversion [14]

| Palatase 20000L (R. miehei) | 2-Phenylethanol + Coconut Cream | Aqueous | 30-53 | High Synthesis |[15] |

Table 2: Optimized Conditions for Lipase-Catalyzed Phenolic Ester Synthesis

Parameter Optimal Value Substrates Lipase System Reference
Temperature 30°C 2-Phenylethanol + Glyceryl Trioctanoate Lipozyme® RM IM Hexane [14]
Temperature 40°C Benzoic Acid + n-Propanol CALB Heptane [13]
Substrate Ratio 1:10 (Alcohol:Acid) Dihydroconiferyl alcohol + Octanoic Acid CALB Solvent-Free [5][11]
Enzyme Load 7% (w/v) 2-Phenylethanol + Glyceryl Trioctanoate Lipozyme® RM IM Hexane [14]
Enzyme Load 3% (w/w) Dihydroconiferyl alcohol + Octanoic Acid CALB Solvent-Free [5]
Reaction Time 3 hours Dihydroconiferyl alcohol + Octanoic Acid CALB Solvent-Free [11]

| Reaction Time | 120 minutes | 2-Phenylethanol + Glyceryl Trioctanoate | Lipozyme® RM IM | Hexane |[14] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Downstream Processing Reactants Mix Phenol, Octanoic Acid, and Solvent (optional) Incubation Incubate with Heating (30-65°C) & Agitation Reactants->Incubation Add Enzyme Enzyme Immobilized Lipase (e.g., Novozym 435) Monitoring Monitor Progress (e.g., via GC-FID) Incubation->Monitoring Monitoring->Incubation Continue reaction Separation Separate Immobilized Lipase (Filtration/Centrifugation) Monitoring->Separation Reaction complete Purification Purify Product (Solvent Evaporation, Distillation) Separation->Purification Recycle Wash and Recycle Lipase Separation->Recycle FinalProduct This compound Purification->FinalProduct

Caption: Workflow for lipase-catalyzed synthesis of this compound.

References

Application Notes & Protocols for Quantification of Phenyl Octanoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl octanoate is an aromatic ester with applications in various fields, including its use as a flavoring agent and its presence in certain natural products. Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the determination of this compound. This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its chromatographic behavior.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[1][2]
Molecular Weight 220.31 g/mol [1]
Boiling Point 302.5°C at 760 mmHg[2]
Density 0.974 g/cm³[2]
LogP (calculated) 4.7[1]
UV Absorption (max) Expected around 250-275 nmInferred from phenol structure[3][4]

Experimental Protocols

Principle

This method employs reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar. This compound, being a relatively non-polar compound, will be retained by the stationary phase and its elution will be controlled by the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents
  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Syringe filters (0.45 µm PTFE or equivalent)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific matrices or instrumentation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl column for enhanced π-π interactions.
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% Formic Acid.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation will depend on the sample matrix. A general procedure for a liquid sample is outlined below.

  • Accurately weigh or measure a known amount of the sample.

  • Dissolve or dilute the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[5]

Method Validation Parameters (Estimated)

The following table summarizes the expected performance of this method. These values are estimates based on similar compounds and should be experimentally verified.

ParameterExpected Value
Retention Time 5 - 8 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Data Presentation

Calibration Curve

A calibration curve should be generated by plotting the peak area of the this compound standards against their corresponding concentrations. A linear regression analysis should be performed to determine the equation of the line and the coefficient of determination (R²).

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the analysis.

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
Sample 3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Stock Solution Preparation Standard->Stock Sample Sample Matrix Extraction Sample Extraction/Dilution Sample->Extraction Working Working Standard Dilutions Stock->Working Injection HPLC Injection Working->Injection Integration Peak Integration Working->Integration Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification HPLC_Parameters Analyte Analyte Properties (this compound) StationaryPhase Stationary Phase (e.g., C18, Phenyl) Analyte->StationaryPhase influences choice of MobilePhase Mobile Phase (Acetonitrile:Water) Analyte->MobilePhase determines solubility in Detector Detector (UV-Vis) Analyte->Detector requires chromophore for Result Chromatographic Result (Retention, Resolution, Sensitivity) StationaryPhase->Result affects MobilePhase->Result controls Detector->Result measures

References

Application Notes: Phenyl Octanoate and its Derivatives as Substrates for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenyl octanoate and its chromogenic or fluorogenic derivatives, particularly p-nitrothis compound (pNPO), are invaluable tools in biochemical research and drug development for the characterization of hydrolytic enzymes. These ester compounds serve as effective substrates for various lipases and esterases. The principle of their use lies in the enzymatic cleavage of the ester bond, which releases a phenolate derivative that can be readily quantified. For instance, the hydrolysis of p-nitrothis compound yields p-nitrophenol, a chromophore that exhibits a distinct yellow color and strong absorbance at 405-410 nm under alkaline conditions. This allows for a simple, continuous, and sensitive spectrophotometric assay suitable for high-throughput screening. Other derivatives, such as 4-methylumbelliferyl octanoate, release a fluorescent product, enabling even more sensitive measurements.[1] These assays are crucial for discovering new enzymes, characterizing their kinetic properties, and screening for potential inhibitors, making them a cornerstone of modern enzymology and pharmaceutical research.[2][3][4]

Principle of the Assay

The enzymatic assay using a p-nitrophenyl ester is a widely adopted colorimetric method.[5] An enzyme, such as a lipase or esterase, catalyzes the hydrolysis of the p-nitrothis compound substrate. This reaction breaks the ester linkage, releasing octanoic acid and p-nitrophenol (pNP). In a solution with a neutral to alkaline pH, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which produces a vibrant yellow color. The rate of the enzyme-catalyzed reaction is determined by measuring the increase in absorbance of this yellow product over time using a spectrophotometer or microplate reader. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity under the specified conditions.

Assay_Principle sub p-Nitrothis compound (Colorless Substrate) enz Enzyme (Lipase / Esterase) sub->enz + H₂O prod1 Octanoic Acid enz->prod1 Hydrolysis prod2 p-Nitrophenol (Yellow Product) enz->prod2

Caption: General principle of a colorimetric enzyme assay using p-nitrothis compound.

Applications in Research and Drug Development

  • Enzyme Discovery and Characterization: this compound substrates are frequently used to screen for novel lipolytic and esterolytic enzymes from various sources, including microbial cultures and genetically engineered proteins.[5][6] Once identified, these assays are employed to characterize the enzyme's properties, such as its substrate specificity, pH and temperature optima, and kinetic parameters (Km and Vmax).[7]

  • High-Throughput Screening (HTS) for Inhibitors: In drug discovery, these assays are adapted for HTS to identify compounds that inhibit the activity of target enzymes.[3] For example, acetylcholinesterase (AChE), an enzyme critical in neurotransmission, can be assayed using ester substrates to find inhibitors for conditions like Alzheimer's disease.[8][9] The simplicity and scalability of microplate-based assays make them ideal for screening large compound libraries.[3][10]

  • Food and Flavor Industry: Lipases and esterases are widely used in the food industry to produce flavor esters. This compound and related compounds can be used in synthesis reactions (esterification or transesterification) to produce valuable flavor compounds like phenethyl octanoate.[11][12] Assay protocols can be adapted to screen for the most efficient enzymes and optimize reaction conditions for maximum yield.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing octanoate-based substrates for enzyme analysis.

Table 1: Examples of Enzyme Activity with Octanoate Substrates

Enzyme/SourceSubstrateActivity/ResultReference ConditionsCitation
Designed Lipase (1a8uD1)p-Nitrothis compound24.25 ± 0.57 U/g50 mM Tris-HCl (pH 8.0), 37°C[5]
Redesigned Lipase (1a8uD1–M8)p-Nitrothis compound3.34-fold higher than 1a8uD150 mM Tris-HCl (pH 8.0), 37°C[5]
Macrococcus caseolyticus Strainsp-Nitrothis compound~0.02 - 0.08 µmol pNP/mg proteinNot specified[6]
Lipozyme® RM IMGlyceryl trioctanoate80% reaction conversion30°C, 120 min, hexane solvent[11]

Table 2: Typical Optimal Conditions for Lipase/Esterase Assays

ParameterTypical Range/ValueNotesCitation(s)
pH 7.0 - 9.5Optimal pH is enzyme-dependent. Tris-HCl or phosphate buffers are common.[5][7][13]
Temperature 30 - 57 °CHigher temperatures can increase activity but may lead to enzyme denaturation.[7][11][12]
Substrate Concentration 0.2 - 10 mMShould ideally be around the Km value for kinetic studies. May be higher for screening.[10][13]
Enzyme Concentration 0.005 - 0.5 mg/mLShould be adjusted to ensure the reaction rate is linear over the measurement period.[11][14]
Reaction Time 5 - 120 minutesDepends on enzyme activity; chosen to stay within the initial velocity phase.[5][11]

Experimental Protocols

Protocol 1: Colorimetric Microplate Assay for Lipase/Esterase Activity

This protocol describes a standard method for determining lipase or esterase activity in a 96-well microplate format using p-nitrothis compound (pNPO) as the substrate.

Materials and Reagents:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Enzyme solution (e.g., purified enzyme or cell lysate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate Stock Solution: 10 mM p-nitrothis compound (pNPO) in acetonitrile or ethanol.

  • (Optional) Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

  • (Optional) Stop Solution: 2% (w/v) Sodium Dodecyl Sulfate (SDS).[15]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) plate 2. Design Plate Layout (Blanks, Controls, Samples) reagents->plate dispense_enzyme 3. Add Buffer and Enzyme/Inhibitor to Wells plate->dispense_enzyme pre_incubate 4. Pre-incubate at Assay Temperature dispense_enzyme->pre_incubate add_substrate 5. Initiate Reaction by Adding Substrate pre_incubate->add_substrate measure 6. Measure Absorbance (405 nm) Kinetically or as Endpoint add_substrate->measure calculate 7. Calculate Reaction Rate (ΔAbs/min) measure->calculate analyze 8. Determine Enzyme Activity or % Inhibition calculate->analyze

References

Application Notes and Protocols: Investigating the Cytotoxicity of Phenyl Octanoate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity of phenyl octanoate on cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related compounds, such as phenylbutyrate and other phenolic compounds. These protocols provide a general framework for investigating the potential anticancer effects of this compound.

Introduction

This compound is a phenolic ester that warrants investigation for its potential cytotoxic effects against cancer cells. Phenolic compounds, in general, have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. This document outlines protocols to assess the cytotoxicity of this compound, determine its effect on cell viability, and investigate the potential underlying signaling pathways involved.

Data Presentation: Cytotoxicity of Related Phenolic Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of related phenolic compounds against various cancer cell lines, providing a potential reference for the expected effective concentration range of this compound.

CompoundCancer Cell LineIC50 Value (µM)Reference
Phenylacetamide derivative 3dMDA-MB-4680.6 ± 0.08[1]
Phenylacetamide derivative 3dPC-120.6 ± 0.08[1]
Phenylacetamide derivative 3cMCF-70.7 ± 0.08[1]
Phenylacetamide derivative 3dMCF-70.7 ± 0.4[1]
Phenethyl isothiocyanate (PEITC)A54919.3[2]
NPEITC (alkyne-tagged PEITC)A5496.9[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key proteins in signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Cancer Cell Culture treatment Treat Cells with this compound prep_cells->treatment prep_compound Prepare this compound Solutions prep_compound->treatment mtt MTT Assay for Viability (IC50) treatment->mtt apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis western Western Blot for Protein Expression treatment->western analysis_ic50 Calculate IC50 mtt->analysis_ic50 analysis_apoptosis Quantify Apoptosis apoptosis->analysis_apoptosis analysis_western Analyze Protein Level Changes western->analysis_western

Caption: Experimental workflow for investigating this compound cytotoxicity.

Potential Signaling Pathways Modulated by Phenolic Compounds

PI3K/Akt Signaling Pathway

G Phenyl_Octanoate This compound (?) PI3K PI3K Phenyl_Octanoate->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax/Bad (Pro-apoptotic) Akt->Bax Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

G Phenyl_Octanoate This compound (?) Ras Ras Phenyl_Octanoate->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

NF-κB Signaling Pathway

G Phenyl_Octanoate This compound (?) IKK IKK Phenyl_Octanoate->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFkB NF-κB (p65/p50) IκBα->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->Transcription

Caption: Hypothesized inhibition of the NF-κB pathway.[4]

References

Application Notes and Protocols for Phenyl Octanoate in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl octanoate is a versatile chemical tool for the study of cellular metabolism. As an ester of phenol and octanoic acid, it can be employed as a chromogenic substrate for esterase activity and as a prodrug to deliver octanoic acid into cells. This allows for the investigation of carboxylesterase activity and the subsequent metabolic effects of intracellularly released octanoate, a medium-chain fatty acid. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic pathway research.

Carboxylesterases (CEs) are a family of enzymes crucial in the metabolism of a wide range of endogenous lipids and xenobiotics, including many drugs.[1][2][3] this compound serves as a substrate for these enzymes, and its hydrolysis can be monitored to determine CE activity within cells or in cell lysates. Upon hydrolysis, this compound releases phenol and octanoic acid. The metabolic fate of these two molecules can be traced to understand their influence on various cellular pathways. Octanoic acid, in particular, is a metabolically active fatty acid that can be shunted into beta-oxidation for energy production, thereby affecting glucose metabolism and lipogenesis.[4][5]

Data Presentation

The following tables summarize the types of quantitative data that can be generated from the experimental protocols described below.

Table 1: this compound Hydrolysis Kinetics

ParameterDescriptionExample Value
Enzyme SourceCell lysate, purified enzyme, etc.HeLa cell lysate
Substrate Conc. (mM)Concentration of this compound used.0.1, 0.5, 1.0, 2.0, 5.0
Vmax (µmol/min/mg)Maximum rate of reaction.1.25
Km (mM)Michaelis constant.0.85
Specific ActivityRate of phenol production per mg of protein.0.75 µmol/min/mg at 1 mM substrate

Table 2: Metabolic Effects of Intracellular Octanoate Delivery

MetaboliteControl (nmol/10^6 cells)This compound Treated (nmol/10^6 cells)Fold Changep-value
Glucose150.3 ± 12.1112.5 ± 9.8-1.34<0.01
Lactate210.7 ± 18.5255.1 ± 22.3+1.21<0.05
Acetyl-CoA25.6 ± 3.145.9 ± 4.5+1.79<0.001
Palmitate (C16:0)88.2 ± 7.575.4 ± 6.9-1.17<0.05
Citrate45.1 ± 4.262.3 ± 5.8+1.38<0.01

Experimental Protocols

Protocol 1: In Vitro Esterase Activity Assay using this compound

This protocol describes the measurement of carboxylesterase activity in cell lysates using this compound as a substrate. The production of phenol is monitored spectrophotometrically.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • 4-Aminoantipyrine (4-AAP)

  • Potassium ferricyanide

  • Microplate reader

  • 96-well microplates

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a BCA assay.

  • Assay Reaction:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add cell lysate (containing 10-50 µg of protein) to each well.

    • Add PBS to bring the volume to 180 µL.

    • Initiate the reaction by adding 20 µL of the this compound stock solution to achieve the desired final concentration.

    • Include a no-enzyme control (cell lysis buffer instead of lysate) to measure spontaneous hydrolysis.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Phenol Detection:

    • Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid).

    • To quantify the released phenol, add 4-aminoantipyrine and potassium ferricyanide, which react with phenol to produce a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of phenol.

    • Calculate the concentration of phenol produced in each well.

    • Determine the specific activity of the esterase in µmol of phenol produced per minute per mg of protein.

Protocol 2: Analysis of Metabolic Reprogramming by Intracellular Octanoate Delivery

This protocol outlines a workflow to investigate the metabolic consequences of intracellular octanoate release from this compound using LC-MS-based metabolomics.

Materials:

  • This compound

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards for metabolomics

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to a desired confluency.

    • Treat the cells with a working concentration of this compound (e.g., 100 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol containing internal standards.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, followed by centrifugation at high speed to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the samples onto an LC-MS system for metabolite profiling. Use appropriate chromatography (e.g., HILIC or reversed-phase) and mass spectrometry settings for the detection of key metabolites in glycolysis, the TCA cycle, and fatty acid metabolism.

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software for peak picking, integration, and alignment.

    • Identify metabolites by comparing retention times and mass-to-charge ratios with a metabolite library or authentic standards.

    • Quantify the relative abundance of metabolites by normalizing to the internal standards and cell number/protein content.

    • Perform statistical analysis to identify significantly altered metabolites between control and this compound-treated cells.

    • Use pathway analysis tools to identify the metabolic pathways most affected by the treatment.

Visualizations

This compound Hydrolysis and Metabolic Fate

Phenyl_Octanoate_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Phenyl Octanoate_ext This compound Phenyl Octanoate_int This compound Phenyl Octanoate_ext->Phenyl Octanoate_int Passive Diffusion Carboxylesterase Carboxylesterase (e.g., hCE1, hCE2) Phenyl Octanoate_int->Carboxylesterase Substrate Phenol Phenol Carboxylesterase->Phenol Product Octanoic Acid Octanoic Acid Carboxylesterase->Octanoic Acid Product Phase II Enzymes Phase II Enzymes (e.g., UGT, SULT) Phenol->Phase II Enzymes Metabolism Beta-Oxidation Beta-Oxidation Octanoic Acid->Beta-Oxidation Activation Lipid Droplets Lipid Droplets (Triglycerides) Octanoic Acid->Lipid Droplets Esterification Phenol Metabolites Phenol Metabolites (Glucuronides, Sulfates) Phase II Enzymes->Phenol Metabolites Excretion AcetylCoA Acetyl-CoA Beta-Oxidation->AcetylCoA TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis AcetylCoA->Fatty Acid Synthesis Energy Production Energy Production (ATP) TCA Cycle->Energy Production

Caption: Metabolic fate of this compound.

Experimental Workflow for Metabolic Analysis

Experimental_Workflow Cell Culture 1. Cell Culture (e.g., HeLa, HepG2) Treatment 2. Treatment - this compound - Vehicle Control Cell Culture->Treatment Metabolite Extraction 3. Metabolite Extraction (Quenching & Lysis) Treatment->Metabolite Extraction LCMS Analysis 4. LC-MS/MS Analysis Metabolite Extraction->LCMS Analysis Data Processing 5. Data Processing (Peak Picking, Alignment) LCMS Analysis->Data Processing Statistical Analysis 6. Statistical Analysis (Identify significant metabolites) Data Processing->Statistical Analysis Pathway Analysis 7. Pathway Analysis (Identify affected pathways) Statistical Analysis->Pathway Analysis Biological Interpretation 8. Biological Interpretation Pathway Analysis->Biological Interpretation

Caption: Workflow for metabolomic studies.

Signaling Pathway: Impact of Octanoate on Central Carbon Metabolism

Octanoate_Impact This compound This compound Octanoate Octanoate This compound->Octanoate Carboxylesterase BetaOxidation β-Oxidation Octanoate->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDH Pyruvate Dehydrogenase (PDH) AcetylCoA->PDH Inhibition ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Citrate Citrate PFK1 Phosphofructokinase-1 (PFK1) Citrate->PFK1 Inhibition Citrate->ACC Activation TCA_Cycle->Citrate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->PDH PDH->AcetylCoA FAS Fatty Acid Synthesis ACC->FAS

Caption: Octanoate's influence on metabolism.

References

Phenyl Octanoate: Application Notes and Protocols for Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of phenyl octanoate as a potential fragrance component for research and development. This document details its physicochemical properties, synthesis, fragrance profile, and the general biological pathways associated with olfaction. While specific quantitative data for this compound on odor thresholds and receptor interactions are limited in publicly available literature, this guide offers established methodologies and protocols for its evaluation.

Physicochemical and Fragrance Profile of this compound

This compound is an ester recognized for its potential as a fragrance ingredient. A summary of its key properties is presented in Table 1. The compound is generally described as having a pleasant, multi-faceted aroma.

Table 1: Physicochemical and Organoleptic Properties of this compound

PropertyValueSource(s)
Chemical Name This compound
Synonyms Octanoic acid, phenyl ester; Phenyl caprylate
CAS Number 5457-78-3[1]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless liquid
Odor Profile Waxy, fruity, floral, with wine-like and cocoa nuances.[2][3][4]
Specific Gravity 0.947 g/mL at 25°C (for the related phenethyl octanoate)[4]
Boiling Point 295-296 °C (for the related phenethyl octanoate)[1]
Flash Point > 110 °C (> 230 °F) (for the related phenethyl octanoate)[4]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the esterification of phenol with an activated form of octanoic acid. Below are protocols for both chemical and enzymatic synthesis.

Chemical Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of this compound via the reaction of phenol with octanoyl chloride.

Materials:

  • Phenol

  • Octanoyl chloride

  • Pyridine or triethylamine (base)

  • Anhydrous diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenol in anhydrous diethyl ether.

  • Add an equimolar amount of pyridine or triethylamine to the solution to act as a proton scavenger.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add an equimolar amount of octanoyl chloride to the solution via a dropping funnel.

  • Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and the hydrochloride salt of the base.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Enzymatic Synthesis Protocol (Adapted from Phenethyl Octanoate Synthesis)

This protocol is adapted from the lipase-catalyzed synthesis of the related compound, phenethyl octanoate, and can be optimized for this compound.

Materials:

  • Phenol

  • Octanoic acid or a triglyceride source like coconut oil

  • Immobilized lipase (e.g., from Rhizomucor miehei)

  • Hexane (solvent)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator

  • Gas chromatograph for monitoring reaction progress

Procedure:

  • In a sealed reaction vessel, combine phenol and octanoic acid in hexane. Molar ratios should be optimized, but a 1:1 or a slight excess of one reactant can be a starting point.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 1-10% (w/v) of the total reaction volume.

  • If using molecular sieves to remove water produced during the reaction, add them to the vessel.

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-60°C) with constant agitation.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of reactants to this compound.

  • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering out the immobilized enzyme.

  • The solvent can be removed under reduced pressure to obtain the product.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_reactants Phenol + Octanoyl Chloride chem_reaction Esterification Reaction chem_reactants->chem_reaction chem_base Base (Pyridine) chem_base->chem_reaction chem_workup Aqueous Workup chem_reaction->chem_workup chem_purification Purification (Distillation) chem_workup->chem_purification chem_product This compound chem_purification->chem_product enz_reactants Phenol + Octanoic Acid enz_reaction Biocatalytic Esterification enz_reactants->enz_reaction enz_catalyst Immobilized Lipase enz_catalyst->enz_reaction enz_separation Enzyme Separation enz_reaction->enz_separation enz_product This compound enz_separation->enz_product

Figure 1. Workflow for Chemical and Enzymatic Synthesis of this compound.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). While the specific OR that binds this compound has not been identified in the literature, the general signaling cascade is well-established.

Upon binding of an odorant molecule like this compound to its specific OR in the cilia of olfactory sensory neurons, a conformational change is induced in the receptor. This activates the associated G-protein, Gαolf. The activated Gαolf then stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions. The influx of Ca²⁺ further activates calcium-gated chloride channels, leading to an efflux of Cl⁻ ions. This combined ion movement results in the depolarization of the neuron, generating an action potential that is transmitted to the olfactory bulb of the brain for processing.

Olfactory_Signaling_Pathway odorant This compound receptor Olfactory Receptor (OR) (GPCR) odorant->receptor Binds g_protein Gαolf Protein receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Stimulates camp cAMP ac->camp ATP to cAMP cng CNG Ion Channel camp->cng Opens ca_influx Ca²⁺ Influx cng->ca_influx cl_channel Ca²⁺-gated Cl⁻ Channel ca_influx->cl_channel Activates depolarization Depolarization ca_influx->depolarization cl_efflux Cl⁻ Efflux cl_channel->cl_efflux cl_efflux->depolarization action_potential Action Potential to Brain depolarization->action_potential

Figure 2. Canonical Olfactory Signaling Pathway.

Experimental Protocols for Fragrance Evaluation

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to determine the odor activity of individual volatile compounds in a sample.

Objective: To identify the retention time and characterize the odor of this compound.

Instrumentation:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

  • Humidifier for the ODP air supply.

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

  • Set up the GC with appropriate parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate).

  • Split the column effluent between the FID and the ODP.

  • Inject the sample into the GC.

  • A trained panelist or researcher sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.

  • Correlate the odor events with the peaks detected by the FID to determine the retention time and odor character of this compound.

GCO_Workflow sample This compound Sample gc Gas Chromatograph (Separation) sample->gc splitter Effluent Splitter gc->splitter fid Flame Ionization Detector (FID) splitter->fid odp Olfactory Detection Port (ODP) splitter->odp chromatogram Chromatogram fid->chromatogram olfactogram Olfactogram (Odor Description) odp->olfactogram correlation Data Correlation chromatogram->correlation olfactogram->correlation

Figure 3. Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Safety and Toxicology Assessment Protocols

The Flavor and Extract Manufacturers Association (FEMA) has designated the group of phenethyl derivatives, which includes phenethyl octanoate, as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[5] However, for new fragrance applications, a thorough safety assessment is recommended.

In Vitro Cytotoxicity Assay

Objective: To determine the potential of this compound to cause cell death in vitro.

Principle: A common method is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Human dermal fibroblasts or keratinocytes

  • Cell culture medium and supplements

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a positive control (e.g., Triton X-100).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 2: In Vitro Cytotoxicity Data (Hypothetical for this compound)

Concentration (µM)% Cell Viability
0 (Vehicle Control)100
198
1095
5085
10060
20045
50020
IC50 (µM) ~180
Skin Sensitization Potential

The Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of a substance.

Objective: To determine if this compound can induce a skin allergic reaction.

Principle: The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. A significant increase in proliferation indicates sensitization potential.

Procedure (Summary):

  • A minimum of four animals are used per dose group, with a minimum of three concentrations of the test substance, plus a negative control group and a positive control.[6]

  • The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • On day 5, a solution of ³H-methyl thymidine is injected intravenously to label proliferating lymphocytes.

  • After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.[6]

  • The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treatment group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.

Table 3: Skin Sensitization Data (Hypothetical for this compound)

Concentration (%)Mean Stimulation Index (SI)Result
0 (Vehicle)1.0Negative
51.5Negative
102.1Negative
252.8Negative
EC3 Value (%) >25 Non-sensitizer

Disclaimer: The quantitative data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the public domain. Researchers should conduct their own experiments to determine the actual values.

References

Application Notes and Protocols for the Derivatization of Phenyl Octanoate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl octanoate, an ester of phenol and octanoic acid, can present analytical challenges due to its moderate polarity and volatility. Derivatization is a chemical modification technique used to convert an analyte into a product with improved physicochemical properties for analysis.[1] This process can enhance the volatility of this compound for gas chromatography (GC) analysis or introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC).[2][3] The primary goals of derivatizing this compound are to increase its detectability, improve peak shape, and enhance separation from matrix components.[4]

This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies for this compound

The derivatization of this compound can be approached in two main ways:

  • Transesterification: This method involves the displacement of the phenol group by another alcohol, typically methanol, to form methyl octanoate.[5][6] Methyl esters are generally more volatile and provide excellent stability for GC analysis. This approach is particularly useful for quantifying the octanoic acid moiety of the molecule.

  • Derivatization of the Phenyl Group: This strategy focuses on modifying the aromatic ring to enhance detection. For instance, acylation can be performed to introduce a functional group that improves chromatographic behavior or detector response.[4]

Data Presentation: Comparison of Derivatization Strategies

Derivatization StrategyAnalytical TechniqueReagentAdvantagesDisadvantages
Transesterification GC-MSBoron trichloride-methanol (BCl3-methanol)- Forms volatile methyl esters- Quantitative and rapid reaction- Well-established method for fatty acid esters[6]- Indirectly analyzes this compound by converting it to another compound.- Requires anhydrous conditions.
Acylation GC-MSAcetic Anhydride- Can improve chromatographic peak shape[7]- Simple and common derivatization reaction[7]- May not significantly enhance MS sensitivity.- Byproducts might interfere with analysis.[5]
Nitrophenylhydrazone Formation HPLC-UV/MS3-Nitrophenylhydrazine (3-NPH)- Introduces a strong chromophore for UV detection[8][9]- Improves ionization for mass spectrometry[8][9]- Mild reaction conditions[10]- Primarily targets carbonyl groups; would require hydrolysis of the ester first.- More suitable for the analysis of the octanoic acid part after hydrolysis.
Pentafluorobenzylation GC-ECD/MSPentafluorobenzyl bromide (PFBBr)- Creates derivatives with high electron-capturing ability for sensitive ECD detection[11][12]- Stable derivatives[5]- PFBBr is a strong lachrymator and should be handled in a fume hood.[5]- May require optimization of reaction conditions to avoid side products.[11]

Experimental Protocols

Protocol 1: Transesterification of this compound to Methyl Octanoate for GC-MS Analysis

This protocol describes the conversion of this compound to methyl octanoate using boron trichloride-methanol, a common and effective reagent for esterification and transesterification.[6]

Materials:

  • This compound sample

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vials (5-10 mL)

  • Heater block or water bath

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Weigh 1-10 mg of the this compound sample into a micro reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 2 mL of 12% BCl3-methanol solution to the vial.

    • Seal the vial tightly.

    • Heat the vial at 60°C for 30 minutes in a heater block or water bath.[13]

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane to the vial.

    • Vortex the mixture vigorously for 1 minute to extract the methyl octanoate into the hexane layer.

    • Allow the layers to separate.

  • Drying and Sample Transfer:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Protocol 2: Acylation of this compound for Enhanced GC-MS Analysis

This protocol describes the acylation of the phenyl group of this compound using acetic anhydride. This can improve chromatographic performance.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Ethyl acetate (GC grade)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vials (5-10 mL)

  • Heater block or water bath

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place 1-5 mg of the this compound sample in a micro reaction vial.

  • Derivatization Reaction:

    • Add 500 µL of ethyl acetate, 100 µL of pyridine, and 100 µL of acetic anhydride to the vial.

    • Seal the vial and heat at 70°C for 1 hour.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water and vortex.

    • Carefully add 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride.

    • Extract the derivatized product with 1 mL of ethyl acetate.

    • Transfer the organic layer to a new vial.

  • Drying:

    • Add anhydrous sodium sulfate to the ethyl acetate extract to remove water.

    • The sample is now ready for GC-MS analysis.

GC-MS Parameters: Use similar parameters as in Protocol 1, with potential adjustments to the temperature program based on the volatility of the acetylated derivative.

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for HPLC-UV/MS Analysis of Hydrolyzed this compound

This protocol first involves the hydrolysis of this compound to octanoic acid, which is then derivatized with 3-NPH to enable sensitive detection by HPLC-UV or LC-MS.[8][9]

Materials:

  • This compound sample

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC with a UV or Mass Spectrometric detector

Procedure:

  • Hydrolysis of this compound:

    • Dissolve a known amount of this compound in a small volume of ethanol.

    • Add an excess of 1 M NaOH solution.

    • Heat the mixture at 80°C for 1 hour to ensure complete hydrolysis to sodium octanoate.

    • Cool the solution and neutralize with 1 M HCl.

  • Derivatization of Octanoic Acid:

    • Prepare the following solutions fresh:

      • 3-NPH solution: 10 mg/mL in acetonitrile:water (50:50).

      • EDC solution: 20 mg/mL in acetonitrile:water (50:50) containing 1% pyridine.

    • To the hydrolyzed sample, add 100 µL of the 3-NPH solution and 100 µL of the EDC solution.

    • Vortex the mixture and react at 40°C for 30 minutes.[10]

    • After cooling, the sample is ready for HPLC analysis.

HPLC-UV Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analytical Detection cluster_data Data Processing Sample This compound Sample Solvent Solvent Evaporation (if needed) Sample->Solvent Reagent Add Derivatization Reagent (e.g., BCl3-Methanol) Solvent->Reagent Reaction Heating & Incubation Reagent->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying GCMS GC-MS Analysis Drying->GCMS HPLC HPLC-UV/MS Analysis Drying->HPLC Alternative Data Data Acquisition & Analysis GCMS->Data HPLC->Data

Caption: Experimental workflow for the derivatization of this compound.

References

In Vitro Biological Effects of Phenyl Octanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This document is intended to provide a comprehensive overview of the in vitro biological effects of phenyl octanoate, complete with detailed experimental protocols and data summaries. However, a thorough search of the existing scientific literature reveals a significant gap in research pertaining to the specific biological activities of this compound in vitro. While structurally related compounds, such as phenylbutyrate and phenylacetate, have been studied for their roles in histone deacetylase (HDAC) inhibition and induction of apoptosis, direct experimental data for this compound is not publicly available.

The information that follows is therefore based on the established effects of these related molecules and provides generalized protocols that would be applicable for the investigation of this compound. It is crucial to note that these are foundational methods and would require optimization and validation for this specific compound.

I. Potential Biological Activities (Hypothesized based on Related Compounds)

Based on the known biological activities of structurally similar compounds like phenylbutyrate, this compound is hypothesized to exhibit the following effects in vitro:

  • Histone Deacetylase (HDAC) Inhibition: Phenylalkanoic acids are a known class of HDAC inhibitors. By inhibiting HDAC enzymes, these compounds can lead to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and altered gene expression. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Induction of Apoptosis: As a consequence of HDAC inhibition and other potential mechanisms, this compound may induce programmed cell death, or apoptosis, in susceptible cell lines. This is a key characteristic of many anti-cancer agents.

  • Cytotoxicity and Anti-proliferative Effects: By inducing apoptosis and potentially other forms of cell death, this compound may exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.

II. Experimental Protocols for In Vitro Evaluation

The following are detailed protocols for key experiments to elucidate the in vitro biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line like HeLa or a non-cancerous cell line for control)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate with MTT (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer (calcium-enriched)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations (including the determined IC₅₀) for a specific duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Logical Flow for Apoptosis Analysis

Apoptosis_Analysis cluster_staining Staining cluster_outcomes Cell States start Treated Cell Population annexin_v Annexin V Staining (Phosphatidylserine Exposure) start->annexin_v pi Propidium Iodide Staining (Membrane Permeability) start->pi viable Viable (Annexin V-, PI-) annexin_v->viable Negative early_apoptotic Early Apoptotic (Annexin V+, PI-) annexin_v->early_apoptotic Positive late_apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) pi->late_apoptotic Positive early_apoptotic->late_apoptotic Progression

Caption: Distinguishing cell states based on Annexin V and PI staining.

Histone Deacetylase (HDAC) Activity Assay

This is a fluorometric assay to measure the enzymatic activity of HDACs in the presence of an inhibitor.

Materials:

  • Nuclear extract from treated cells or purified HDAC enzyme

  • This compound

  • Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue linked to a fluorophore)

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • 96-well black plates

  • Fluorometric plate reader

Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme source (nuclear extract or purified enzyme), the fluorogenic substrate, and the different concentrations of this compound. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Signal Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

III. Data Presentation (Hypothetical)

As no experimental data for this compound is available, the following tables are presented as templates for how such data should be structured for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ Values)

Cell LineThis compound IC₅₀ (µM) after 48h
Cancer Cell Lines
HeLa (Cervical Cancer)Data to be determined
MCF-7 (Breast Cancer)Data to be determined
A549 (Lung Cancer)Data to be determined
Non-Cancerous Cell Line
HEK293 (Human Embryonic Kidney)Data to be determined

Table 2: Apoptotic Effects of this compound on HeLa Cells (48h Treatment)

This compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)Data to be determinedData to be determinedData to be determined
IC₅₀/2Data to be determinedData to be determinedData to be determined
IC₅₀Data to be determinedData to be determinedData to be determined
2 x IC₅₀Data to be determinedData to be determinedData to be determined

Table 3: HDAC Inhibitory Activity of this compound

CompoundHDAC Inhibition IC₅₀ (µM)
This compoundData to be determined
Phenylbutyrate (Reference)Literature Value
Trichostatin A (Reference)Literature Value

IV. Signaling Pathway (Hypothetical)

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-cancer effects, based on the known mechanisms of related HDAC inhibitors.

Hypothesized Signaling Pathway of this compound

HDAC_Pathway cluster_drug Drug Action cluster_cellular Cellular Target cluster_downstream Downstream Effects cluster_outcome Cellular Outcome phenyl_octanoate This compound hdac HDAC Enzymes phenyl_octanoate->hdac Inhibits histone_acetylation ↑ Histone Acetylation hdac->histone_acetylation Deacetylates chromatin Chromatin Relaxation histone_acetylation->chromatin gene_expression Altered Gene Expression chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis differentiation Differentiation gene_expression->differentiation

Caption: Hypothesized mechanism of action for this compound as an HDAC inhibitor.

While this compound remains an understudied compound, its structural similarity to known bioactive molecules suggests it may hold therapeutic potential. The protocols and frameworks provided herein offer a robust starting point for researchers to initiate in vitro investigations into its biological effects. The generation of empirical data through these and other relevant assays is essential to validate these hypotheses and to determine the true pharmacological profile of this compound.

Troubleshooting & Optimization

Improving yield in enzymatic synthesis of phenyl octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the enzymatic synthesis of phenyl octanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the enzymatic synthesis of this compound.

Issue: Low Conversion Yield

Q1: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low conversion yield in the enzymatic synthesis of this compound can stem from several factors. Here is a systematic troubleshooting guide:

  • Enzyme Selection and Activity: The choice of lipase is critical. Different lipases exhibit varying activities and selectivities. It is recommended to screen several commercially available lipases to find the most effective one for your specific reaction. For instance, in the synthesis of 2-phenethyl octanoate, Lipozyme® RM IM (immobilized Rhizomucor miehei lipase) and Palatase® 20000 L (soluble Rhizomucor miehei lipase) have shown high activity.[1][2]

  • Reaction Conditions: Suboptimal reaction conditions are a common cause of low yields. Key parameters to optimize include:

    • Temperature: Lipase activity is temperature-dependent. Most lipases are active between 40°C and 60°C, but thermal denaturation can occur at higher temperatures.[3] For the synthesis of a related ester, propyl-phenyl acetate, 40°C was found to be optimal.[4]

    • pH (Water Activity): While the reaction is often carried out in organic solvents, a small amount of water is crucial for enzyme activity.[3] The optimal water activity (aw) needs to be determined empirically.

    • Substrate Molar Ratio: An inappropriate molar ratio of phenol to octanoic acid (or its ester) can limit the reaction. It is often beneficial to use an excess of one of the substrates. For thymol octanoate synthesis, a thymol to octanoic acid molar ratio of 1:4 (mol/mol) resulted in a conversion of nearly 94%.[5][6]

    • Enzyme Loading: The amount of enzyme used will directly impact the reaction rate and yield. Increasing the enzyme concentration can improve the yield, but an excessive amount may not be cost-effective.

  • Solvent Choice: The solvent can significantly influence enzyme activity and substrate solubility. Non-polar solvents like hexane have been shown to result in higher conversion rates and yields compared to polar solvents like tert-butanol for the synthesis of phenethyl octanoate.[1] Solvent-free systems are also a viable and environmentally friendly option.[5]

  • Inhibition: Lipases can be inhibited by substrates or products.[5] For example, high concentrations of the ester product can inhibit the enzyme.[5] If product inhibition is suspected, consider strategies like in-situ product removal.

  • Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, mass transfer limitations can reduce the reaction rate.[7] Adequate mixing and agitation are important to ensure that substrates can access the active sites of the enzyme.

Issue: Slow Reaction Rate

Q2: The synthesis of this compound is proceeding very slowly. How can I increase the reaction rate?

A2: A slow reaction rate can be addressed by optimizing the following factors:

  • Enzyme and Immobilization: Immobilized enzymes often exhibit higher stability and activity compared to their free counterparts.[5] The choice of immobilization support can also influence performance.[8] For instance, Lipozyme® RM IM, an immobilized lipase, has demonstrated high reaction rates.[1]

  • Temperature: Increasing the temperature generally increases the reaction rate until the point of enzyme denaturation.[3] It is crucial to determine the optimal temperature for the specific lipase being used.

  • Agitation Speed: In systems with immobilized enzymes or in biphasic systems, increasing the agitation speed can enhance mass transfer and, consequently, the reaction rate. A study on pentyl nonanoate synthesis used an agitation speed of 150 rpm.[9]

  • Substrate Concentration: The initial concentrations of the substrates will affect the reaction rate. However, be mindful of potential substrate inhibition at very high concentrations.

Frequently Asked Questions (FAQs)

Q3: Which type of lipase is best for this compound synthesis?

A3: There is no single "best" lipase, as the optimal choice depends on the specific reaction conditions and substrates. However, lipases from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei (e.g., Lipozyme RM IM), and Pseudomonas cepacia are commonly used and have shown high efficacy in ester synthesis.[1][10] A screening of different lipases is highly recommended.[1]

Q4: What are the advantages of using an immobilized lipase?

A4: Immobilized lipases offer several advantages over free enzymes:

  • Enhanced Stability: Immobilization often improves the thermal and operational stability of the enzyme.[5]

  • Easy Separation and Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, which reduces costs.[5][11]

  • Improved Activity: In some cases, immobilization can lead to an increase in enzyme activity.[5]

Q5: Is a solvent necessary for the reaction?

A5: Not necessarily. While organic solvents like hexane can be effective, solvent-free systems offer a "greener" and often simpler alternative.[12][5] The choice depends on the substrates' solubility and the specific enzyme's performance in the absence of a solvent.

Data Summary

Table 1: Comparison of Solvents on Phenethyl Octanoate Yield
EnzymeSolventEster Yield (6 hours)
Lipozyme® RM IMHexane~65%
Lipozyme® RM IMtert-Butanol~40%
Palatase® (soluble)HexaneLower than immobilized
Palatase® (soluble)tert-Butanol4.3% (after 24 hours)
(Data synthesized from a study on phenethyl octanoate synthesis)[1]
Table 2: Optimal Conditions for Phenethyl Octanoate Synthesis via RSM
ParameterOptimal Value
Reaction Time120 minutes
Temperature30 °C
2-phenylethanol Conc.0.8 M
Glyceryl trioctanoate Conc.0.267 M
Enzyme Conc. (Lipozyme® RM IM)7%
Resulting Conversion 80%
(Data from a study on phenethyl octanoate synthesis)[1][2]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, combine phenol and octanoic acid (or an octanoate ester for transesterification) in the desired molar ratio. If using a solvent, add it at this stage.

  • Pre-incubation: Equilibrate the reaction mixture to the desired temperature with stirring.

  • Enzyme Addition: Add the selected lipase (free or immobilized) to the reaction mixture to initiate the reaction. The enzyme loading should be optimized based on preliminary experiments.

  • Incubation: Incubate the reaction mixture at the set temperature and agitation speed for the desired reaction time.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Termination and Product Recovery: Once the desired conversion is reached, stop the reaction by separating the enzyme from the mixture (e.g., by filtration for immobilized enzymes). The product, this compound, can then be purified from the reaction mixture using appropriate techniques such as distillation or chromatography.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrates Substrates (Phenol & Octanoic Acid) Mixing Mixing & Temperature Control Substrates->Mixing Solvent Solvent (e.g., Hexane or Solvent-free) Solvent->Mixing Enzyme Lipase (e.g., Immobilized) Enzyme->Mixing Incubation Incubation with Agitation Mixing->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Separation Enzyme Separation Monitoring->Separation Reaction Complete Purification Product Purification Separation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Yield Start Low this compound Yield Enzyme Is the enzyme optimal? Start->Enzyme Conditions Are reaction conditions optimized? Enzyme->Conditions No Action_Enzyme Screen different lipases. Consider immobilized enzymes. Enzyme->Action_Enzyme Yes Solvent Is the solvent appropriate? Conditions->Solvent No Action_Conditions Optimize: - Temperature - Substrate Ratio - Enzyme Loading Conditions->Action_Conditions Yes Inhibition Is there product/substrate inhibition? Solvent->Inhibition No Action_Solvent Test non-polar solvents (e.g., hexane) or a solvent-free system. Solvent->Action_Solvent Yes Action_Inhibition Consider in-situ product removal. Inhibition->Action_Inhibition Yes Success Improved Yield Inhibition->Success No Action_Enzyme->Conditions Action_Conditions->Solvent Action_Solvent->Inhibition Action_Inhibition->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Overcoming enzyme inhibition in phenyl octanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming enzyme inhibition during the synthesis of phenyl octanoate.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the synthesis of this compound?

A1: For the synthesis of this compound, immobilized lipases are generally recommended due to their stability and ease of reuse. Lipase B from Candida antarctica (commonly known as Novozym 435) and immobilized lipase from Rhizomucor miehei (such as Lipozyme® RM IM) have shown good catalytic activity for this type of esterification.[1][2]

Q2: What are the typical starting reaction conditions for this compound synthesis?

A2: A good starting point for the reaction is to use equimolar concentrations of the substrates, phenylethanol and octanoic acid. The reaction can be carried out in a solvent like n-hexane to minimize water-related side reactions.[2] Typical temperatures range from 30°C to 60°C.[2][3] It is recommended to start with a lower temperature to ensure enzyme stability and optimize from there.

Q3: What might be causing low conversion in my this compound synthesis reaction?

A3: Low conversion can be due to several factors including suboptimal reaction conditions (temperature, substrate molar ratio), mass transfer limitations, or enzyme inhibition.[4] Both substrates, octanoic acid and phenylethanol, as well as the product, this compound, can cause enzyme inhibition, which is a common reason for reactions not reaching completion.[1][5][6]

Q4: How can I determine if my enzyme is being inhibited?

A4: Enzyme inhibition can be suspected if the initial reaction rate is high but then plateaus significantly before reaching the expected conversion. To confirm inhibition, you can run a series of experiments varying the concentration of one substrate while keeping the other constant and measuring the initial reaction rates. If at higher substrate concentrations the reaction rate decreases, it indicates substrate inhibition.[7] A detailed protocol to diagnose the type of inhibition is provided in the Troubleshooting section.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptoms:

  • Little to no this compound is detected after the reaction time.

  • The reaction does not proceed, or the conversion is very low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Enzyme Test the enzyme activity using a standard assay, such as the p-nitrophenyl palmitate (pNPP) assay. (See Experimental Protocols).
Suboptimal Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[8] Run the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimum.
Incorrect Substrate Molar Ratio Vary the molar ratio of octanoic acid to phenylethanol. An excess of one substrate can sometimes overcome inhibition by the other or shift the equilibrium towards product formation.[4]
Mass Transfer Limitations Ensure adequate mixing or agitation, especially when using immobilized enzymes, to minimize diffusional limitations.[4]
Water Content Ensure the reactants and solvent are sufficiently dry, as excess water can promote the reverse reaction (hydrolysis). However, a minimal amount of water is essential for lipase activity.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low this compound Yield check_activity 1. Check Enzyme Activity (p-NPP Assay) start->check_activity activity_ok Activity OK? check_activity->activity_ok replace_enzyme Replace Enzyme activity_ok->replace_enzyme No optimize_temp 2. Optimize Temperature (e.g., 30-60°C) activity_ok->optimize_temp Yes temp_ok Yield Improved? optimize_temp->temp_ok optimize_ratio 3. Optimize Substrate Molar Ratio temp_ok->optimize_ratio No inhibition_suspected Suspect Enzyme Inhibition (Proceed to Problem 2) temp_ok->inhibition_suspected Yes ratio_ok Yield Improved? optimize_ratio->ratio_ok check_mixing 4. Increase Agitation/ Mixing Speed ratio_ok->check_mixing No ratio_ok->inhibition_suspected Yes mixing_ok Yield Improved? check_mixing->mixing_ok mixing_ok->inhibition_suspected Yes mixing_ok->inhibition_suspected No

Caption: A flowchart for troubleshooting low product yield.

Problem 2: Reaction Stalls or Shows Non-Linear Progress

Symptoms:

  • The reaction starts but stops before reaching completion.

  • A plot of product concentration versus time shows a rapid initial increase followed by a plateau.

Possible Cause: This is often a classic sign of enzyme inhibition by either the substrates or the product. Lipase-catalyzed esterifications often follow a Ping-Pong Bi-Bi kinetic mechanism, which can be subject to dead-end inhibition by both the acid and alcohol substrates.[1][5][9]

Solution: To overcome inhibition, you can try the following strategies:

  • Substrate Feeding: Instead of adding all the substrates at the beginning, try a fed-batch approach where one or both substrates are added gradually over time. This can help maintain substrate concentrations below their inhibitory levels.

  • In Situ Product Removal: If product inhibition is suspected, consider methods to remove the this compound from the reaction medium as it is formed. This can shift the equilibrium towards product formation.

  • Enzyme Immobilization: Using an immobilized enzyme can sometimes reduce the effects of inhibition and makes the enzyme easier to recover and reuse.[4]

Quantitative Data on Lipase Inhibition

The following tables summarize kinetic and inhibition constants for lipases with substrates relevant to this compound synthesis. Note that specific values for this compound are not widely available, so data for similar substrates are provided as a reference.

Table 1: Michaelis-Menten (Km) and Inhibition (Ki) Constants for Substrates

EnzymeSubstrate/InhibitorSolventKm (M)Ki (M)Reference
Immobilized Rhizomucor miehei LipaseIsovaleric AcidHexane--[10]
Immobilized Rhizomucor miehei LipaseEthanolHexane0.256-[10]
Candida antarctica Lipase BOctanoic Acid---[11]
Candida antarctica Lipase BOleic Acid-0.37-[12]
Candida antarctica Lipase BAscorbic Acid-0.811.959[13]
Candida antarctica Lipase BOleic Acid-0.810.0008[13]

Table 2: IC50 Values for Various Lipase Inhibitors

InhibitorEnzymeIC50Reference
QuercetinPancreatic Lipase21.5 ± 9.4 µM[7]
OrlistatPancreatic Lipase32.0 ± 8.5 µM[7]
Porphyrin CompoundsPancreatic Lipase97.49–248.70 μM[10]

Signaling Pathways and Mechanisms

Ping-Pong Bi-Bi Mechanism with Substrate Dead-End Inhibition

The synthesis of this compound by lipase typically follows a Ping-Pong Bi-Bi mechanism. In this model, the first substrate (octanoic acid) binds to the enzyme, and a product (water) is released, forming an acyl-enzyme intermediate. The second substrate (phenylethanol) then binds to this intermediate, and the final product (this compound) is released, regenerating the free enzyme. Substrate inhibition can occur when a substrate molecule binds to the enzyme in a non-productive way, forming a "dead-end" complex.[5][9][14]

PingPongInhibition cluster_main Main Catalytic Cycle cluster_inhibition Dead-End Inhibition E Lipase (E) E_Acid E-Octanoic Acid E->E_Acid + Octanoic Acid (A) E_Alcohol_Dead E-Phenylethanol (Dead-End) E->E_Alcohol_Dead + Phenylethanol (B) E_Acyl_H2O E'-Acyl + H₂O E_Acid->E_Acyl_H2O - H₂O (P) E_Acyl E'-Acyl E_Acyl_Alcohol E'-Acyl-Phenylethanol E_Acyl->E_Acyl_Alcohol + Phenylethanol (B) E_Acyl_Acid_Dead E'-Acyl-Octanoic Acid (Dead-End) E_Acyl->E_Acyl_Acid_Dead + Octanoic Acid (A) E_Ester E-Phenyl Octanoate E_Acyl_Alcohol->E_Ester E_Ester->E - this compound (Q)

Caption: Ping-Pong Bi-Bi mechanism with dead-end substrate inhibition.

Experimental Protocols

Protocol 1: Standard this compound Synthesis

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Octanoic Acid

  • Phenylethanol

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Thermostated shaker incubator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • In a sealed reaction vessel, combine 1 M octanoic acid and 1 M phenylethanol in a total volume of 10 mL of n-hexane.[2]

  • Add the immobilized lipase (e.g., 5% w/v of total reaction volume).[2]

  • If desired, add activated molecular sieves to remove water produced during the reaction.

  • Incubate the mixture at a set temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm) in a shaker incubator.

  • Withdraw small aliquots (e.g., 50 µL) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop the reaction in the aliquots by adding a quenching solvent or by flash freezing.

  • Analyze the samples by GC or HPLC to determine the concentration of this compound.

Protocol 2: Diagnosing Substrate vs. Product Inhibition

This protocol is designed to determine whether the substrate (octanoic acid or phenylethanol) or the product (this compound) is causing inhibition.

Part A: Testing for Substrate Inhibition

  • Set up a series of reactions as described in Protocol 1.

  • In the first set of experiments, keep the concentration of phenylethanol constant (e.g., 1 M) and vary the concentration of octanoic acid (e.g., 0.1 M, 0.5 M, 1 M, 1.5 M, 2 M).

  • In the second set of experiments, keep the concentration of octanoic acid constant (e.g., 1 M) and vary the concentration of phenylethanol over a similar range.

  • Measure the initial reaction rate for each reaction by taking samples at early time points (e.g., every 15 minutes for the first hour).

  • Plot the initial reaction rate as a function of the varied substrate concentration. A decrease in the initial rate at higher substrate concentrations is indicative of substrate inhibition.

Part B: Testing for Product Inhibition

  • Set up a series of reactions with constant initial concentrations of octanoic acid and phenylethanol (e.g., 1 M).

  • To each reaction, add a different initial concentration of the product, this compound (e.g., 0 M, 0.1 M, 0.2 M, 0.5 M).

  • Measure the initial reaction rate for each condition.

  • A decrease in the initial reaction rate with increasing initial product concentration suggests product inhibition.[15]

By following these guides and protocols, researchers can better diagnose and overcome the challenges associated with enzyme inhibition in this compound synthesis, leading to improved reaction yields and efficiency.

References

Troubleshooting low conversion rates in lipase-catalyzed esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in lipase-catalyzed esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low conversion rates in lipase-catalyzed esterification?

Low conversion rates can stem from several factors, often related to the reaction conditions and the components of the system. The most critical parameters to investigate are:

  • Water Activity (aw): An inappropriate amount of water in the reaction medium is a primary cause of low yields. While a minimal amount of water is essential to maintain the lipase's active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.

  • Temperature: Like all enzymes, lipases have an optimal temperature range for activity. Deviations from this range can lead to reduced catalytic efficiency or even denaturation of the enzyme.

  • Substrate Inhibition: High concentrations of either the alcohol or the carboxylic acid substrate can inhibit or inactivate the lipase. Short-chain carboxylic acids, in particular, can lower the micro-environmental pH around the enzyme, leading to inactivation.

  • Enzyme Immobilization and Stability: The method of lipase immobilization can significantly impact its activity and stability. Improper immobilization can lead to mass transfer limitations or enzyme leaching.

  • Reaction Medium (Solvent): The choice of solvent can affect enzyme activity and substrate solubility. Some organic solvents can strip the essential water layer from the enzyme, leading to inactivation.

Q2: How does water activity (aw) affect my reaction, and what is the optimal range?

Water activity is a critical parameter. An optimal balance is necessary; enough water must be present to maintain the enzyme's catalytically active structure, but an excess will promote the competing hydrolysis reaction. The optimal water activity can vary depending on the specific lipase and substrates, but for many microbial lipases, the best results are often obtained in the aw range of 0.25 to 0.45. However, for some systems, optimal conversion is achieved at very low water activities (<0.1). It is crucial to experimentally determine the optimal aw for your specific reaction.

Q3: My lipase appears to be inactive. What are the possible reasons?

Several factors can lead to lipase inactivation:

  • Temperature: Exceeding the optimal temperature can cause irreversible denaturation. Fungal and yeast lipases typically have an optimal temperature between 30°C and 50°C, while bacterial lipases are often more stable at higher temperatures (37°C to 65°C).

  • pH: The pH of the enzyme's microenvironment is crucial. Short-chain acidic substrates can lower the local pH, leading to inactivation.

  • Inhibitory Substrates or Products: High concentrations of certain alcohols or acids can inhibit the enzyme.

  • Improper Immobilization: The immobilization support and method can affect the enzyme's conformation and stability.

  • Solvent Effects: Certain organic solvents can strip the essential water layer from the lipase, causing inactivation.

Q4: Can the molar ratio of my substrates affect the conversion rate?

Yes, the molar ratio of the alcohol to the carboxylic acid is a key parameter to optimize. Using a stoichiometric excess of one of the substrates can shift the reaction equilibrium towards product formation. However, a large excess, particularly of short-chain alcohols, can also lead to enzyme inhibition. Therefore, the optimal molar ratio needs to be determined experimentally for each specific system.

Troubleshooting Guides

Issue 1: Low Ester Conversion Rate

If you are observing a lower than expected conversion rate, follow these troubleshooting steps:

LowConversionTroubleshooting cluster_water Water Activity Details cluster_temp Temperature Details cluster_ratio Molar Ratio Details cluster_enzyme Enzyme Health Details cluster_mass Mass Transfer Details Start Low Conversion Rate CheckWater 1. Verify Water Activity (aw) Start->CheckWater OptimizeTemp 2. Optimize Reaction Temperature CheckWater->OptimizeTemp aw is optimal WaterInfo1 Too high: Favors hydrolysis. Too low: Inactivates enzyme. CheckWater->WaterInfo1 MolarRatio 3. Adjust Substrate Molar Ratio OptimizeTemp->MolarRatio Temp is optimal TempInfo Exceeding optimal range can cause irreversible denaturation. OptimizeTemp->TempInfo EnzymeHealth 4. Assess Enzyme Activity & Stability MolarRatio->EnzymeHealth Ratio is optimal RatioInfo Excess of one substrate can shift equilibrium but may also cause inhibition. MolarRatio->RatioInfo MassTransfer 5. Investigate Mass Transfer Limitations EnzymeHealth->MassTransfer Enzyme is active EnzymeInfo Check for inhibition by substrates/products or issues with immobilization. EnzymeHealth->EnzymeInfo Success Conversion Rate Improved MassTransfer->Success No limitations MassInfo High viscosity or poor mixing can limit substrate access to the enzyme. MassTransfer->MassInfo WaterAction Action: Add molecular sieves to remove excess water or pre-equilibrate enzyme at a specific aw. TempAction Action: Determine optimal temperature for the specific lipase. RatioAction Action: Experimentally optimize the molar ratio of alcohol to acid. EnzymeAction Action: Test different enzyme loadings and immobilization strategies. MassAction Action: Increase agitation speed or consider a solvent to reduce viscosity.

Detailed Steps:

  • Verify Water Activity (aw):

    • Problem: Excess water favors hydrolysis, while insufficient water inactivates the lipase.

    • Solution: Control the water content in your reaction. The use of molecular sieves can effectively remove water produced during the reaction, shifting the equilibrium towards ester synthesis. Alternatively, pre-equilibrate your immobilized enzyme at a known water activity using saturated salt solutions.

  • Optimize Reaction Temperature:

    • Problem: The reaction temperature may be too high or too low for optimal enzyme activity.

    • Solution: Consult the supplier's data for the optimal temperature range of your lipase. If this information is unavailable, perform a temperature optimization study (e.g., in 5°C increments) to determine the ideal temperature for your specific reaction.

  • Adjust Substrate Molar Ratio:

    • Problem: An inappropriate molar ratio of alcohol to carboxylic acid can limit the conversion or inhibit the enzyme.

    • Solution: Systematically vary the molar ratio of the substrates to find the optimal balance that maximizes conversion without causing significant substrate inhibition.

  • Assess Enzyme Activity & Stability:

    • Problem: The lipase may have low specific activity, or it may be unstable under the reaction conditions.

    • Solution:

      • Enzyme Loading: Vary the amount of lipase to see if the conversion rate improves. Note that excessively high enzyme loading can sometimes lead to mass transfer limitations.

      • Immobilization: If using an immobilized lipase, consider that the support and immobilization method can significantly affect performance. Hydrophobic supports can sometimes lead to enzyme leaching in the presence of certain substrates or products. Experiment with different immobilization techniques if possible.

  • Investigate Mass Transfer Limitations:

    • Problem: In solvent-free systems, high viscosity can impede the diffusion of substrates to the active site of the enzyme.

    • Solution: Increase the stirring speed to improve mixing. If the medium is highly viscous, the addition of a suitable organic solvent may be necessary to reduce viscosity and improve mass transfer.

Issue 2: Reaction Stops Prematurely

If the reaction starts but then plateaus at a low conversion, consider the following:

PrematureStopTroubleshooting cluster_equilibrium Equilibrium Details cluster_product Product Inhibition Details cluster_inactivation Inactivation Details Start Reaction Stops Prematurely CheckEquilibrium 1. Assess Reaction Equilibrium Start->CheckEquilibrium ProductInhibition 2. Investigate Product Inhibition CheckEquilibrium->ProductInhibition Equilibrium not reached EquilibriumInfo Water byproduct shifts equilibrium towards hydrolysis. CheckEquilibrium->EquilibriumInfo EnzymeInactivation 3. Check for Enzyme Inactivation ProductInhibition->EnzymeInactivation No product inhibition ProductInfo Accumulation of the ester or water can inhibit the lipase. ProductInhibition->ProductInfo Success Reaction Proceeds to Higher Conversion EnzymeInactivation->Success Enzyme is stable InactivationInfo Enzyme may be denaturing over time due to temperature, pH, or solvent. EnzymeInactivation->InactivationInfo EquilibriumAction Action: Remove water using molecular sieves or pervaporation. ProductAction Action: Consider in-situ product removal strategies. InactivationAction Action: Re-evaluate reaction conditions for long-term enzyme stability.

Detailed Steps:

  • Assess Reaction Equilibrium:

    • Problem: The accumulation of water as a byproduct shifts the equilibrium towards the reverse reaction (hydrolysis).

    • Solution: Implement a strategy for water removal, such as the addition of molecular sieves or performing the reaction under vacuum.

  • Investigate Product Inhibition:

    • Problem: The ester product or the water byproduct may be inhibiting the lipase.

    • Solution: If possible, consider methods for in-situ product removal to alleviate inhibition.

  • Check for Enzyme Inactivation:

    • Problem: The lipase may be gradually inactivating over the course of the reaction due to suboptimal conditions.

    • Solution: Re-evaluate the temperature, pH (especially the microenvironment around the enzyme), and potential detrimental effects of the solvent over extended reaction times.

Data Presentation

Table 1: Influence of Water Activity (aw) on Lipase-Catalyzed Esterification

Lipase SourceSubstratesSolventOptimal awConversion Rate (%)Reference
Carica papayaLauric acid, 1-butanolSolvent-free~0.22~20 (at 70h)
Candida antarcticaFructose, Palmitic acid2-methyl-2-butanol< 0.0728.5
Rhizomucor mieheiVariousOrganic media~0.5-
Candida rugosaVariousOrganic media> 0.9-

Table 2: Optimal Temperatures for Various Lipases

Lipase TypeTypical Optimal Temperature Range (°C)Reference
Fungal and Yeast30 - 50
Bacterial37 - 65
Candida antarctica Lipase B (Novozym 435)40 - 60

Experimental Protocols

Protocol 1: Determination of Optimal Reaction Temperature
  • Set up a series of identical reactions in parallel. Each reaction should contain the same concentrations of substrates, lipase, and solvent (if applicable), and have the same total volume.

  • Place each reaction in a temperature-controlled environment (e.g., water bath, heating block) set to a different temperature (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction.

  • Quench the reaction in the aliquot immediately (e.g., by adding a solvent that denatures the enzyme, like ethanol or acetone).

  • Analyze the concentration of the ester product or the consumption of one of the substrates in each aliquot using a suitable analytical method (e.g., GC, HPLC, titration).

  • Plot the conversion rate versus temperature at a specific time point to determine the optimal temperature.

Protocol 2: Monitoring Esterification by Titration

This method is suitable for determining the consumption of the carboxylic acid substrate.

  • At a specific time point, withdraw a known volume of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an excess of a cold solvent mixture, such as ethanol/acetone (1:1 v/v).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the sample with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached (a persistent color change).

  • The amount of unreacted carboxylic acid is calculated based on the volume of NaOH solution used.

  • A blank titration (at time zero or a reaction without enzyme) should be performed to determine the initial amount of carboxylic acid.

  • The conversion is calculated as: Conversion (%) = [ (Initial Acid - Remaining Acid) / Initial Acid ] * 100

Protocol 3: Analysis of Ester Production by Gas Chromatography (GC)
  • At specified time intervals, withdraw an aliquot from the reaction mixture.

  • Stop the reaction by adding a suitable solvent and, if necessary, derivatizing the components (e.g., silylation for di- and triacylglycerols).

  • Inject a known volume of the prepared sample into a gas chromatograph equipped with an appropriate column (e.g., a capillary column suitable for fatty acid methyl esters or the specific ester being synthesized) and detector (e.g., Flame Ionization Detector - FID).

  • Run a suitable temperature program to separate the components of the mixture.

  • Identify the peaks corresponding to the substrates and the ester product by comparing their retention times with those of pure standards.

  • Quantify the amount of each component by integrating the peak areas and using a calibration curve or an internal standard.

  • Calculate the conversion rate based on the amount of ester produced or substrate consumed.

Optimizing reaction conditions for phenyl octanoate synthesis (pH, temperature)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in phenyl octanoate synthesis, specifically focusing on the critical parameters of pH and temperature. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: The optimal temperature for lipase-catalyzed synthesis of this compound and similar esters typically falls within the range of 30°C to 60°C. For instance, in the synthesis of the structurally related phenethyl octanoate using Lipozyme® RM IM, an optimal temperature of 30°C has been reported, achieving an 80% reaction conversion.[1][2] However, the ideal temperature can vary depending on the specific lipase used. It is recommended to perform a temperature screening experiment within this range to determine the optimal condition for your specific enzyme and reaction setup.

Q2: How does pH affect the yield of this compound synthesis?

A2: The pH of the reaction medium is a critical factor influencing both the activity of the lipase and the state of the reactants. Generally, lipases exhibit high activity in a pH range of 5.2 to 8.5.[3] For the esterification reaction, a slightly acidic to neutral pH is often preferred to ensure that the octanoic acid is in its protonated form, which is more favorable for the reaction. However, extreme pH values, both acidic and alkaline, can lead to irreversible denaturation of the enzyme, resulting in a significant loss of activity.

Q3: Which type of lipase is most effective for this compound synthesis?

A3: Several commercially available lipases can be effective for the synthesis of this compound. Studies on similar esters, such as phenethyl octanoate, have shown that immobilized lipases like Lipozyme® RM IM and Palatase® 20000L are highly effective.[1][2] The choice of lipase can significantly impact the reaction rate and yield, so it is advisable to screen a few different lipases to find the most suitable one for your specific application.

Q4: What are the common solvents used in this synthesis?

A4: The choice of solvent can influence the reaction equilibrium and the enzyme's activity. Non-polar solvents like hexane are often used and have been shown to result in higher conversion rates for similar ester syntheses.[1] Solvent-free systems are also a viable and environmentally friendly option, particularly when using one of the reactants in excess to act as the solvent.

Data Presentation

The following tables summarize the effect of temperature and pH on the synthesis of phenethyl octanoate, a close structural analog of this compound. This data can serve as a valuable starting point for the optimization of this compound synthesis.

Table 1: Effect of Temperature on Phenethyl Octanoate Synthesis

Temperature (°C)Relative Conversion (%)Notes
30100Optimal temperature reported for Lipozyme® RM IM.[1][2]
4085Conversion decreases as temperature moves from the optimum.
5060Further decrease in conversion observed.
6040Significant decrease, potential for enzyme denaturation.

Data is illustrative and based on reported optimal conditions and general knowledge of lipase activity.

Table 2: Effect of pH on Lipase Activity for Ester Synthesis

pHRelative Lipase Activity (%)Notes
5.070Activity is generally lower in more acidic conditions.
6.090Slightly acidic to neutral pH is often favorable for esterification.
7.0100Often the optimal pH for many lipases.
8.095High activity is maintained in slightly alkaline conditions.
9.060Activity begins to decrease in more alkaline conditions.

Data is generalized for typical lipase behavior in ester synthesis.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Solutions

  • Sub-optimal Temperature:

    • Troubleshooting: Verify the reaction temperature. If it is too low, the reaction rate will be slow. If it is too high, the enzyme may be denatured.

    • Recommendation: Calibrate your heating equipment. Perform small-scale experiments at a range of temperatures (e.g., 30°C, 40°C, 50°C) to determine the optimal temperature for your specific lipase.

  • Incorrect pH:

    • Troubleshooting: Measure the pH of your reaction mixture. An inappropriate pH can significantly reduce enzyme activity.

    • Recommendation: Adjust the pH of the reaction medium to the optimal range for your lipase (typically pH 6-8). Use a suitable buffer if necessary, ensuring it does not interfere with the reaction.

  • Enzyme Inactivation:

    • Troubleshooting: The enzyme may have lost its activity due to improper storage or handling, or due to inhibitors in the reaction mixture.

    • Recommendation: Use a fresh batch of lipase. Ensure all reactants and solvents are of high purity and free from potential enzyme inhibitors.

  • Water Content:

    • Troubleshooting: Esterification is a reversible reaction, and the presence of excess water can drive the equilibrium back towards the reactants (hydrolysis).

    • Recommendation: Use a solvent with low water content or employ methods to remove water from the reaction mixture as it is formed, such as using molecular sieves.

Issue 2: Slow Reaction Rate

Possible Causes & Solutions

  • Insufficient Enzyme Concentration:

    • Troubleshooting: The amount of enzyme may be too low to catalyze the reaction effectively within the desired timeframe.

    • Recommendation: Increase the concentration of the lipase in the reaction mixture.

  • Poor Mixing:

    • Troubleshooting: In a heterogeneous mixture (e.g., with an immobilized enzyme), inefficient stirring can limit the interaction between the substrates and the enzyme.

    • Recommendation: Increase the stirring speed to ensure the reaction mixture is well-homogenized.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific lipases and experimental setups.

Materials:

  • Phenol

  • Octanoic acid

  • Immobilized Lipase (e.g., Lipozyme® RM IM)

  • Solvent (e.g., Hexane)

  • Molecular sieves (optional)

  • Buffer solution (if pH adjustment is needed)

  • Reaction vessel with temperature control and stirring

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve phenol and octanoic acid in the chosen solvent. A typical starting molar ratio is 1:1, though this can be varied to drive the reaction towards the product.

  • Temperature and pH Adjustment: Bring the reaction mixture to the desired temperature (e.g., 30°C) with stirring. If necessary, adjust the pH of the mixture to the optimal range for the chosen lipase.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight. If using molecular sieves to remove water, add them at this stage.

  • Reaction Monitoring: Maintain the reaction at the set temperature with constant stirring. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine the concentration of this compound.

  • Reaction Termination: Once the reaction has reached the desired conversion or has stopped progressing, terminate it by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Purification: The resulting mixture can be purified to isolate the this compound. This may involve techniques such as solvent evaporation, distillation, or chromatography.

Visualizations

Troubleshooting_Low_Yield start Low this compound Yield check_temp Is Temperature Optimal? start->check_temp check_ph Is pH Correct? check_temp->check_ph Yes adjust_temp Adjust Temperature (e.g., 30-50°C) check_temp->adjust_temp No check_enzyme Is Enzyme Active? check_ph->check_enzyme Yes adjust_ph Adjust pH (e.g., 6.0-8.0) check_ph->adjust_ph No check_water Is Water Content Low? check_enzyme->check_water Yes replace_enzyme Use Fresh Enzyme check_enzyme->replace_enzyme No remove_water Add Molecular Sieves or Use Dry Solvent check_water->remove_water No success Yield Improved check_water->success Yes adjust_temp->check_ph adjust_ph->check_enzyme replace_enzyme->check_water remove_water->success

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow A 1. Prepare Reactants (Phenol, Octanoic Acid, Solvent) B 2. Set Temperature & pH A->B C 3. Add Immobilized Lipase B->C D 4. Monitor Reaction (e.g., via GC/HPLC) C->D E 5. Terminate Reaction (Filter Enzyme) D->E F 6. Purify Product (e.g., Distillation) E->F

Caption: Experimental workflow for this compound synthesis.

References

Phenyl Octanoate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of phenyl octanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities include unreacted starting materials such as phenol and octanoic acid, byproducts from side reactions, and residual catalyst. If an enzymatic synthesis is performed, byproducts could include other esters if the enzyme has broader specificity.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for both qualitative and quantitative analysis of this compound and its potential impurities.[2] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques for this compound are:

  • Distillation: Effective for separating this compound from non-volatile impurities or components with significantly different boiling points.

  • Column Chromatography: Useful for separating compounds with close boiling points based on their different affinities for the stationary phase.

  • Recrystallization: Can be employed if the crude this compound is a solid at room temperature or can be solidified, to remove soluble impurities.

  • Liquid-Liquid Extraction: Often used as a preliminary purification step to remove water-soluble impurities, unreacted starting materials, and catalysts.

Troubleshooting Guides

Distillation

Problem: The this compound is decomposing during distillation.

  • Possible Cause: The boiling point of this compound at atmospheric pressure is high, which can lead to thermal degradation.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the this compound, allowing it to distill at a lower temperature and minimizing the risk of decomposition.

Problem: Poor separation of this compound from an impurity with a close boiling point.

  • Possible Cause: The distillation setup lacks sufficient theoretical plates for efficient separation.

  • Solution: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates. Optimize the heating rate to ensure a slow and steady distillation, which allows for better equilibrium between the liquid and vapor phases.

Column Chromatography

Problem: this compound is co-eluting with an impurity.

  • Possible Cause: The chosen solvent system (mobile phase) does not provide adequate separation on the selected stationary phase.

  • Solution:

    • Optimize the Solvent System: Perform small-scale experiments using Thin-Layer Chromatography (TLC) to test different solvent systems with varying polarities.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For aromatic compounds like this compound, a phenyl-functionalized stationary phase might offer better selectivity compared to standard silica gel.

Problem: Tailing of the this compound peak, leading to poor separation and recovery.

  • Possible Cause:

    • The sample is too concentrated.

    • Interaction of acidic or basic impurities with the stationary phase.

    • The column is overloaded.

  • Solution:

    • Dilute the sample before loading it onto the column.

    • If acidic or basic impurities are present, they can sometimes be removed with a preliminary extraction step.

    • Reduce the amount of sample loaded onto the column.

Recrystallization

Problem: this compound is not crystallizing from the solution upon cooling.

  • Possible Cause:

    • The solution is not saturated (too much solvent was used).

    • The solution is supersaturated, and crystallization has not been initiated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Problem: The this compound oils out instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, or the chosen solvent is not ideal.

  • Solution:

    • Allow the solution to cool more slowly to room temperature before placing it in a cold bath.

    • Try a different recrystallization solvent or a solvent mixture.

Data Presentation

Table 1: Comparison of Purification Methods for Aromatic Esters (Illustrative)

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation > 98%70 - 85%Scalable, good for large quantities.Not suitable for heat-sensitive compounds or those with very close boiling points.
Preparative HPLC > 99.5%60 - 80%High resolution and purity.Less scalable, more expensive solvents and equipment.
Recrystallization > 99%50 - 75%Can yield very pure product.Dependent on finding a suitable solvent, potential for product loss in mother liquor.

Table 2: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at Room TemperatureSolubility at Boiling Point
Hexane SolubleVery Soluble
Ethanol SolubleVery Soluble
Acetone Very SolubleVery Soluble
Water InsolubleInsoluble
Toluene Very SolubleVery Soluble

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a calibrated thermometer with the bulb positioned just below the side arm of the distillation head.

  • Crude Material: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently using a heating mantle or an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities in the final product.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the packed column by running the chosen mobile phase through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample with the mobile phase, collecting fractions in separate test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the this compound.

  • Fraction Monitoring: Monitor the collected fractions using TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product using GC-MS or HPLC.

Mandatory Visualizations

Purification_Workflow start Crude this compound pre_purification Preliminary Purification (e.g., Liquid-Liquid Extraction) start->pre_purification distillation Vacuum Distillation pre_purification->distillation High-boiling impurities chromatography Column Chromatography pre_purification->chromatography Close-boiling impurities recrystallization Recrystallization pre_purification->recrystallization If solid purity_analysis Purity Analysis (GC-MS, HPLC) distillation->purity_analysis chromatography->purity_analysis recrystallization->purity_analysis purity_analysis->distillation Purity < 99% purity_analysis->chromatography Purity < 99% pure_product Pure this compound purity_analysis->pure_product Purity > 99%

Caption: General purification workflow for this compound.

Distillation_Troubleshooting start Distillation Issue issue1 Decomposition of Product start->issue1 issue2 Poor Separation start->issue2 cause1 High Temperature issue1->cause1 cause2 Insufficient Theoretical Plates issue2->cause2 solution1 Use Vacuum Distillation cause1->solution1 solution2 Use Fractional Column & Optimize Heating Rate cause2->solution2

Caption: Troubleshooting guide for distillation issues.

Chromatography_Troubleshooting start Chromatography Issue issue1 Co-elution of Impurity start->issue1 issue2 Peak Tailing start->issue2 cause1 Incorrect Mobile Phase issue1->cause1 cause2 Sample Overload/ Strong Interactions issue2->cause2 solution1 Optimize Solvent System (TLC) & Change Stationary Phase cause1->solution1 solution2 Dilute Sample & Reduce Loading cause2->solution2

Caption: Troubleshooting guide for chromatography issues.

References

Addressing solubility issues of phenyl octanoate in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with phenyl octanoate in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a highly hydrophobic molecule due to the presence of a phenyl group and a long eight-carbon alkyl chain (octanoate).[1] This nonpolar structure leads to very low solubility in polar solvents like water and aqueous buffers.[2][3]

Q2: What are the initial signs of solubility problems with this compound?

A2: Common indicators of poor solubility include the appearance of a cloudy or milky suspension, visible precipitate or undissolved particles, and the formation of an oily film on the surface of the buffer.[4]

Q3: Can I use DMSO to dissolve this compound for my experiments?

A3: Yes, dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds for in vitro assays.[4][5] However, it is crucial to keep the final concentration of DMSO in your cell culture or assay low, typically below 0.5%, as higher concentrations can be toxic to cells.[5][6][7]

Q4: Are there alternatives to DMSO for improving this compound solubility?

A4: Yes, several other techniques can be employed, including:

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the this compound.[8]

  • Cyclodextrin Encapsulation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[9][10]

  • Liposomal Formulation: Incorporating this compound into the lipid bilayer of liposomes.[2][11]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its solubility limit in the final buffer composition. This is a common issue when diluting a stock solution prepared in a high concentration of an organic co-solvent like DMSO.[4]

Troubleshooting Steps:

  • Optimize Co-solvent Concentration:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of your stock solution directly into the final aqueous buffer, ensuring vigorous mixing.

    • Visually inspect for any precipitation at each dilution.

    • Determine the highest concentration of this compound that remains in solution without precipitation.

  • Employ a Different Solubilization Technique: If a suitable concentration cannot be achieved with a co-solvent alone, consider using micellar solubilization, cyclodextrin encapsulation, or liposomal formulation as described in the experimental protocols below.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility can lead to an inaccurate concentration of the active compound, resulting in high variability in experimental outcomes. The compound may be precipitating out of solution over the course of the experiment.

Troubleshooting Steps:

  • Verify Solubility Under Assay Conditions:

    • Prepare the final concentration of this compound in the assay buffer.

    • Incubate the solution under the same conditions as your experiment (e.g., temperature, time).

    • After incubation, centrifuge the sample and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) to confirm it remains dissolved.

  • Consider the Use of Solubilizing Agents: Incorporating surfactants, cyclodextrins, or formulating into liposomes can help maintain the solubility and stability of this compound throughout the experiment.

Quantitative Data Summary

ParameterValueReference
Molecular Weight220.31 g/mol [1]
InChI KeyZBZSVGXZAPNCSY-UHFFFAOYSA-N[1]
Solubility in Water Practically insoluble [2][3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO) for Cell Culture
  • Stock Solution Preparation:

    • Dissolve this compound in 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.

  • Working Solution Preparation:

    • Serially dilute the stock solution in 100% DMSO to create intermediate stock concentrations.

  • Dosing in Cell Culture:

    • Add the required volume of the DMSO stock solution directly to the cell culture medium.

    • Immediately mix gently to ensure rapid dispersion.

    • The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to minimize cytotoxicity.[5][6][7] For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.[5]

    • Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.[6]

Protocol 2: Micellar Solubilization using Surfactants
  • Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-127.

  • Stock Solution Preparation:

    • Prepare a stock solution of the chosen surfactant in the desired aqueous buffer (e.g., 10% w/v).

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Micelle Formation and Encapsulation:

    • Slowly add the this compound solution to the surfactant solution while stirring vigorously.

    • Continue stirring for several hours at room temperature to allow for micelle formation and encapsulation of the compound.

    • The final concentration of the organic solvent should be minimized by evaporation under a stream of nitrogen or by dialysis if necessary.

Protocol 3: Cyclodextrin Inclusion Complex Formation
  • Cyclodextrin Selection: β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9][10]

  • Complex Formation (Kneading Method):

    • Weigh out the desired molar ratio of this compound and cyclodextrin (e.g., 1:1 or 1:2).

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the this compound to the paste and knead thoroughly for 30-60 minutes.[12]

    • Dry the resulting solid paste in an oven or under vacuum.

    • The resulting powder is the cyclodextrin-phenyl octanoate inclusion complex, which should have improved aqueous solubility.

  • Solution Preparation: Dissolve the prepared inclusion complex powder in the desired aqueous buffer.

Protocol 4: Liposomal Formulation (Thin-Film Hydration Method)
  • Lipid Selection: Choose a suitable lipid composition, for example, a mixture of a phospholipid like phosphatidylcholine and cholesterol.

  • Film Formation:

    • Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[2][11]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[11]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.[2] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[13]

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start This compound (Poorly Soluble) cosolvent Co-solvent (e.g., DMSO) start->cosolvent micelle Micellar Solubilization start->micelle cyclodextrin Cyclodextrin Encapsulation start->cyclodextrin liposome Liposomal Formulation start->liposome solution Aqueous Solution for Experiments cosolvent->solution micelle->solution cyclodextrin->solution liposome->solution

Caption: Experimental workflow for addressing this compound solubility.

signaling_pathway membrane receptor Cytoplasmic Receptor dna DNA receptor->dna Translocation & Binding response Biological Response (e.g., Gene Expression) dna->response compound Lipophilic Compound (e.g., this compound) compound->receptor Passive Diffusion

Caption: Generalized signaling pathway for a lipophilic compound. Note: This is a generalized pathway, as specific signaling targets for this compound are not well-defined in the literature. Lipophilic compounds can cross the cell membrane and interact with intracellular targets, such as nuclear receptors, to modulate gene expression.[14][15][16]

References

Improving the stability of phenyl octanoate in physiological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of phenyl octanoate in physiological media. Below you will find FAQs, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in physiological media a concern?

This compound is an ester composed of a phenol group and an octanoic acid chain. Esters are common functional groups in drug candidates and prodrugs. However, they are susceptible to hydrolysis, especially in physiological media like blood plasma, which is rich in enzymes.[1][2] Instability can lead to rapid degradation of the compound, resulting in a short half-life, poor bioavailability, and misleading experimental data.[3][4]

Q2: What are the primary degradation pathways for this compound in physiological media?

This compound primarily degrades through two pathways:

  • Chemical Hydrolysis: This is a reaction with water that cleaves the ester bond to form phenol and octanoic acid. This reaction can be catalyzed by acids or bases. In near-neutral physiological pH, base-catalyzed hydrolysis is a relevant pathway for phenyl esters.[5]

  • Enzymatic Hydrolysis: This is the major degradation pathway in vivo. Enzymes called carboxylesterases (CE), which are abundant in plasma and tissues like the liver, efficiently catalyze the hydrolysis of ester bonds.[6][7] The rate of enzymatic hydrolysis can vary significantly between different species (e.g., rat, mouse, human).[4]

Q3: What factors influence the stability of this compound?

Several factors can impact the stability of this compound:

  • pH: The rate of chemical hydrolysis is pH-dependent. Phenyl esters are particularly susceptible to base-catalyzed hydrolysis.[8]

  • Enzyme Concentration: The type and concentration of esterases in the medium (e.g., plasma from different species) will significantly affect the degradation rate.[1]

  • Temperature: Higher temperatures generally accelerate both chemical and enzymatic degradation rates.[9]

  • Molecular Structure: Phenyl esters, like this compound, are generally less stable than their alkyl ester counterparts. This is due to the phenyl group being a good leaving group (as the stable phenoxide ion).[10][11]

  • Sample Handling: Improper sample collection and storage, such as slow processing or storage at room temperature, can lead to significant degradation before analysis.[12]

Troubleshooting Guide

Issue 1: My this compound is degrading too quickly in my in vitro experiment (e.g., cell culture, plasma stability assay).

Possible Cause Troubleshooting Step
High Esterase Activity Differentiate between chemical and enzymatic hydrolysis. Rerun the experiment with and without a broad-spectrum esterase inhibitor (e.g., Diisopropyl fluorophosphate - DFP, Bis(p-nitrophenyl)phosphate - BNPP).[6] A significant increase in stability in the presence of the inhibitor confirms enzymatic degradation.
Use heat-inactivated plasma/serum. Heating the plasma (e.g., at 56°C for 30 minutes) can denature many enzymes, allowing you to assess chemical stability.
Incorrect pH Check and buffer the pH of your medium. Ensure the pH is stable and appropriate for your experiment. Unintended pH shifts can accelerate chemical hydrolysis.
Sample Handling Process samples immediately and on ice. After collection, immediately process samples in the cold to minimize enzymatic activity before analysis or storage.[12]
Store samples at ultra-low temperatures. For long-term storage, keep plasma/media samples containing this compound at -70°C or lower.

Issue 2: I am observing inconsistent results or lower-than-expected efficacy in my animal studies.

Possible Cause Troubleshooting Step
Rapid In Vivo Clearance Conduct a plasma stability assay. Use plasma from the specific animal species used in your study (e.g., mouse, rat) to determine the in vitro half-life. Significant inter-species variability exists.[1][4]
Pre-analytical Instability Review blood collection and processing protocols. Ensure blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Add an esterase inhibitor to the collection tubes if necessary and possible for your endpoint analysis.[12]
Process plasma quickly. Centrifuge blood samples in a refrigerated centrifuge within 30 minutes of collection to separate plasma. Immediately freeze the plasma at -70°C or below.[12]

Quantitative Data Summary

The stability of phenyl esters is highly dependent on the experimental conditions. While specific half-life data for this compound is not widely published, data from structurally similar compounds can provide valuable insights. Phenyl esters are known to hydrolyze rapidly compared to alkyl esters.[10]

CompoundMediumConditionHalf-life (t½)Reference
Phenyl Benzoate BufferBase-catalyzed11 minutes[10]
Methyl Benzoate BufferBase-catalyzed14 minutes[10]
p-Nitrothis compound Buffer (pH 10.48) + 50% DMSO25°C~2-3 times faster than p-nitrophenyl acetate[13]
Various Prodrugs Mouse PlasmaIntravenous8.1 to 23.2 hours[14]

Note: The stability of this compound is expected to be low, particularly in media containing active esterases like rodent or human plasma. Direct experimental measurement is strongly recommended.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol determines the rate of degradation of this compound in plasma.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (e.g., Human, Rat, Mouse) from a commercial vendor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, refrigerated centrifuge, LC-MS/MS system

Procedure:

  • Pre-warm plasma to 37°C.

  • Prepare a working solution of this compound by diluting the stock solution in PBS or plasma. The final incubation concentration is typically 1 µM.[1][3]

  • In a 96-well plate, add the required volume of pre-warmed plasma.

  • Initiate the reaction by adding the this compound working solution to the plasma. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.[1]

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2-4 volumes of ice-cold ACN with IS to the wells.[1][3] The 0-minute sample is prepared by adding the stop solution before the test compound.

  • Seal the plate, vortex, and centrifuge at 4°C for 15-20 minutes to precipitate proteins.[4]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used in the equation: t½ = 0.693 / k .[3][4]

Protocol 2: Stability in Simulated Gastric & Intestinal Fluid

This protocol assesses chemical stability in environments mimicking the gastrointestinal tract.

Materials:

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)[15]

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)[15]

  • Other materials as listed in Protocol 1.

Procedure:

  • Prepare SGF and SIF according to standard pharmacopeia guidelines.[15]

  • Follow the same procedure as the plasma stability assay (steps 1-10), but replace plasma with either SGF or SIF.

  • Incubate at 37°C. Time points can be adjusted based on expected transit times (e.g., up to 2 hours for SGF, up to 4-6 hours for SIF).

  • Analyze the samples by LC-MS/MS to determine the degradation rate and half-life in each fluid.

Visualizations

hydrolysis_pathway phenyl_octanoate This compound intermediate Tetrahedral Intermediate phenyl_octanoate->intermediate Nucleophilic Attack water H₂O water->intermediate enzyme Carboxylesterase (e.g., in Plasma) enzyme->intermediate acid_base H⁺ / OH⁻ (Chemical Hydrolysis) acid_base->intermediate products Degradation Products intermediate->products phenol Phenol products->phenol octanoic_acid Octanoic Acid products->octanoic_acid

Caption: Hydrolysis pathway of this compound.

stability_workflow start Start: Compound Instability Suspected prep Prepare 1 µM Test Compound (Final DMSO < 0.5%) start->prep incubation Incubate at 37°C in Physiological Medium (e.g., Plasma, SIF) prep->incubation sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubation->sampling stop_reaction Quench with Cold Acetonitrile + Internal Standard sampling->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and % Remaining analyze->calculate end End: Stability Profile Determined calculate->end

Caption: Experimental workflow for stability assessment.

troubleshooting_tree q1 Is the compound unstable in plasma? q2 Is it stable in heat-inactivated plasma? q1->q2 Yes stable Stability is acceptable. Check other factors. q1->stable No a1 Likely Enzymatic Degradation q2->a1 Yes a2 Likely Chemical Hydrolysis q2->a2 No s1 Solutions: - Use esterase inhibitors - Modify structure (prodrug) - Test different species a1->s1 s2 Solutions: - Adjust/buffer pH - Check for co-solvent effects - Modify structure a2->s2 start Compound shows low stability start->q1

Caption: Troubleshooting decision tree for stability issues.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for Phenyl Octanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of phenyl octanoate. Designed for researchers, scientists, and drug development professionals, this document outlines a complete validation process in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3][4][5] We present a hypothetical, yet scientifically robust, reversed-phase HPLC method (Method A) and compare its expected performance with potential alternatives, supported by detailed experimental protocols and data.

Proposed HPLC Method for this compound Analysis

This compound is an aromatic ester. Its analysis by HPLC is well-suited for reversed-phase chromatography, which separates compounds based on hydrophobicity.[6] The phenyl group in the molecule allows for strong UV absorbance, making UV detection a suitable choice. Phenyl stationary phases can offer unique selectivity for aromatic compounds through π-π interactions, providing an alternative to standard C18 columns.[7][8]

Based on these principles, "Method A" is proposed. For comparison, key parameters for alternative methods are also presented.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod A (Proposed)Alternative 1Alternative 2
Stationary Phase Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm)C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)C8 Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)Methanol:Water (80:20, v/v)Acetonitrile:0.1% Phosphoric Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 270 nmUV at 270 nmUV at 270 nm
Column Temperature 30°C35°C30°C
Injection Volume 10 µL15 µL10 µL
Diluent Mobile PhaseMobile PhaseMobile Phase

Rationale for Method A: A Phenyl-Hexyl column is chosen for its potential to provide enhanced selectivity for the aromatic this compound through π-π interactions.[7][8] An acetonitrile/water mobile phase is a common, efficient choice for reversed-phase HPLC.[9] The detection wavelength of 270 nm is selected based on the UV absorption of the phenol chromophore.[10]

Experimental Protocols for Method Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[2][5] The following protocols describe the validation of "Method A" according to ICH Q2(R2) guidelines.[1][2]

System Suitability

Before commencing validation, the suitability of the chromatographic system is established. A standard solution of this compound is injected six times. The system is deemed suitable if the acceptance criteria are met.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaHypothetical Result for Method A
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates (N) > 20007500
Relative Standard Deviation (%RSD) of Peak Area ≤ 1.0%0.5%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%0.2%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[11][12]

  • Procedure:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.

    • Perform forced degradation studies by subjecting a this compound solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples to demonstrate that degradation product peaks are well-resolved from the main this compound peak (resolution > 2.0).[13]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[11]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound across a range of 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the linearity by linear regression analysis.

Table 3: Linearity and Range Data for Method A

ParameterAcceptance CriteriaHypothetical Result
Range 80% - 120% of target concentration for assay50 µg/mL - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zero15.2
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[13][14]

  • Procedure:

    • Prepare samples by spiking a placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy (Recovery) Results for Method A

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.179.599.3%
100% 100.2100.5100.3%
120% 119.9120.8100.8%
Mean % Recovery 100.1%
Acceptance Criteria 98.0% - 102.0% [1][11]
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11]

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Procedure: Repeat the repeatability study on a different day with a different analyst and/or on different equipment.

Table 5: Precision Results for Method A

Precision LevelParameterAcceptance CriteriaHypothetical Result
Repeatability %RSD of Peak Area (n=6)≤ 2.0%0.8%
Intermediate Precision %RSD of Peak Area (n=6)≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Procedure:

    • Introduce small variations to the chromatographic conditions of Method A (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.

Table 6: LOD, LOQ, and Robustness Summary for Method A

ParameterMethodHypothetical Result
LOD Signal-to-Noise0.1 µg/mL
LOQ Signal-to-Noise0.3 µg/mL
Robustness Flow Rate (0.9 & 1.1 mL/min)System suitability passes
Robustness Temperature (28°C & 32°C)System suitability passes
Robustness Mobile Phase (68:32 & 72:28)System suitability passes

Visualization of the Validation Workflow

The logical flow of the HPLC method validation process is crucial for ensuring all required steps are completed systematically.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST System Suitability Testing Dev->SST Initial Check Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Implement Routine Use Report->Implement

Caption: Workflow for HPLC Method Validation.

Conclusion

This guide outlines a comprehensive framework for the validation of an HPLC method for this compound analysis. The proposed "Method A," utilizing a Phenyl-Hexyl column, provides a robust starting point for achieving accurate and reliable quantification. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure their analytical method is fit for purpose and compliant with regulatory expectations. While alternative columns like C18 or C8 are viable, a phenyl-based stationary phase may offer superior selectivity for this specific aromatic ester. The successful validation of any HPLC method, as detailed in this guide, is a critical step in the drug development and quality control process.

References

Phenyl Octanoate in Enzyme Assays: A Guide to Substrate Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of enzyme substrates is paramount to generating accurate and reproducible results. Phenyl octanoate, a commonly used substrate in various enzyme assays, is valued for its utility in characterizing lipases and esterases. However, its potential for cross-reactivity with other enzymes is a critical consideration that can influence experimental outcomes. This guide provides a comparative overview of this compound's enzymatic interactions, supported by experimental data and protocols, to aid in the design and interpretation of enzyme assays.

Enzyme Interaction Profile of this compound and Related Esters

This compound and its structural analogs, such as p-nitrothis compound, are primarily recognized as substrates for hydrolytic enzymes, particularly lipases and esterases. The reactivity of these substrates can vary significantly depending on the enzyme source. The following table summarizes the observed activity of various enzymes with octanoate esters.

Enzyme/Enzyme PreparationSubstrate(s)Observation
Rhizomucor miehei lipasePhenethyl octanoateHigh activity in the synthesis of phenethyl octanoate, indicating strong interaction with the octanoyl moiety.[1][2]
Enterobacter aerogenes lipaseMedium chain-length fatty acid estersSelected for screening due to its high activity in the hydrolysis of these esters, including octanoic acid nitrophenyl ester.[1]
Pseudomonas mendocina lipaseNatural oils (e.g., coconut oil)Chosen for its high relative activity for natural substrates containing medium-chain fatty acids.[1]
De novo designed lipase (1a8uD1-M8)p-nitrothis compound, glycerol trioctanoateExhibited measurable hydrolysis activity towards p-nitrothis compound (24.25 ± 0.57 U/g) and glycerol trioctanoate (27.67 ± 0.69 U/g).[3]
Candida antarctica lipase B (CALB)Thymol octanoateFound to be the most active biocatalyst for the synthesis of thymol octanoate from thymol and octanoic acid.[4][5]
FphF from Staphylococcus aureusTributyrin and other estersCharacterized as a promiscuous esterase, suggesting it may also process other esters like this compound.[6]

While this compound is an effective substrate for many lipases and esterases, its constituent parts—a phenol group and an octanoate moiety—have the potential to interact with other classes of enzymes. For instance, studies have shown that phenolic compounds can inhibit enzymes such as α-amylase and trypsin through covalent attachment to reactive nucleophilic sites.[7][8] Similarly, octanoate has been observed to inhibit the T3-induced increases in the activities of malic enzyme and fatty acid synthase in chick embryo hepatocytes at a transcriptional level.[9] These findings suggest the possibility of off-target effects when using this compound in complex biological systems, although direct quantitative data on such cross-reactivity is limited.

Experimental Protocols

To accurately assess the activity and specificity of enzymes with this compound or similar substrates, standardized protocols are essential. Below are representative methodologies for a lipase activity assay and a general enzyme inhibition assay.

Lipase Activity Assay using p-Nitrothis compound

This protocol is adapted from methods used to characterize lipase activity. The hydrolysis of the colorless p-nitrothis compound by a lipase releases the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • p-Nitrothis compound (substrate)

  • Enzyme solution (e.g., purified lipase or cell lysate)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of p-nitrothis compound in a suitable solvent like isopropanol.

  • In a 96-well plate or cuvette, add the buffer solution.

  • Add the enzyme solution to the buffer and briefly incubate at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the p-nitrothis compound stock solution.

  • Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time.

  • The rate of p-nitrophenol formation is proportional to the enzyme activity and can be calculated using the Beer-Lambert law.

General Protocol for Assessing Enzyme Inhibition

This protocol provides a framework for evaluating the potential inhibitory effect of this compound on a non-lipase enzyme.

Materials:

  • Target enzyme and its specific substrate

  • This compound (as the potential inhibitor)

  • Buffer solution appropriate for the enzyme

  • Detection system to measure the product of the enzymatic reaction

Procedure:

  • Prepare a series of dilutions of this compound.

  • In separate reaction tubes or wells, combine the buffer solution, the target enzyme, and a specific concentration of this compound.

  • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

  • Initiate the enzymatic reaction by adding the specific substrate for the target enzyme.

  • Measure the reaction rate using an appropriate detection method (e.g., spectrophotometry, fluorometry).

  • Compare the reaction rates in the presence of different concentrations of this compound to a control reaction without the inhibitor. A decrease in the reaction rate indicates inhibition.

  • If inhibition is observed, further experiments can be conducted to determine the mechanism of inhibition and the inhibition constant (Ki).

Workflow for Assessing Substrate Cross-Reactivity

The following diagram illustrates a systematic approach to evaluating the cross-reactivity of a substrate like this compound.

G cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Hit Validation and Characterization A Select Primary Target Enzyme Class (e.g., Lipases/Esterases) B Perform Enzyme Activity Assay (e.g., using p-Nitrothis compound) A->B C Determine Kinetic Parameters (Km, Vmax, kcat) B->C D Select Diverse Panel of Non-Target Enzymes (e.g., Proteases, Kinases, Amylases) C->D Proceed if primary activity is confirmed E Conduct High-Throughput Screening (HTS) (Inhibition/Activation Assays) D->E F Identify Potential 'Hits' (Enzymes showing significant activity change) E->F G Perform Dose-Response Analysis (Determine IC50/EC50) F->G Validate positive hits H Conduct Mechanism of Action Studies (e.g., Competitive, Non-competitive) G->H I Assess Specificity against Related Enzymes H->I J Comprehensive Cross-Reactivity Profile I->J Final Assessment

Caption: Workflow for evaluating the cross-reactivity of an enzyme substrate.

References

A Comparative Guide to Lipase Efficacy in Phenyl Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the pharmaceutical and flavor industries, the enzymatic synthesis of phenyl octanoate offers a green and highly selective alternative to traditional chemical methods. Lipases, with their broad substrate specificity and stability in organic solvents, are the biocatalysts of choice for this esterification. This guide provides a comparative overview of the efficacy of different lipases for this compound synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable enzyme for your specific application.

Comparative Performance of Lipases

The selection of a lipase is a critical factor influencing the yield and reaction rate of this compound synthesis. Several commercially available and non-commercial lipases have been evaluated for their catalytic efficiency in synthesizing flavor esters. While direct comparative studies for this compound are limited, data from the synthesis of structurally similar esters, such as phenethyl octanoate, provide valuable insights.

Key performance indicators for lipase selection include conversion rates, reaction times, and optimal reaction conditions. The following table summarizes the performance of various lipases in ester synthesis, drawing from multiple studies to provide a comparative perspective.

Lipase SourceCommercial Name/FormSubstratesSolventTemperature (°C)Reaction Time (h)Max. Conversion/Yield (%)Reference
Rhizomucor mieheiLipozyme® RM IM (Immobilized)2-Phenylethanol, Glyceryl TrioctanoateHexane30280[1][2]
Rhizomucor mieheiPalatase® 20000 L (Soluble)2-Phenylethanol, Octanoic AcidHexane302High (unspecified)[1][2]
Candida antarctica BNovozym 435 (Immobilized)Benzyl Alcohol, Decanoic AcidSolvent-free301.592.1[3]
Candida antarctica BNovozym 435 (Immobilized)Benzoic Acid, n-PropanolHeptane400.6796.1[4]
Aspergillus nigerCrude Enzyme PowderCaprylic Acid, EthanolSoybean Oil301224.7 (for ethyl caprylate)[5]
Pseudomonas cepaciaPurified (Free and Immobilized)p-Nitrophenyl PalmitateOrganic MediaN/AN/AActivity enhanced 16.5-fold upon immobilization[6]

Note: The data presented is for the synthesis of this compound or structurally similar flavor esters. Direct comparison should be made with caution due to variations in substrates and reaction conditions.

Experimental Workflow & Methodologies

The successful enzymatic synthesis of this compound relies on a systematic experimental approach. The following diagram illustrates a general workflow for screening and optimizing lipase-catalyzed esterification.

G cluster_screening Lipase Screening cluster_optimization Optimization of Reaction Parameters cluster_synthesis Scaled-Up Synthesis & Analysis s1 Select Diverse Lipases (e.g., R. miehei, C. antarctica, P. cepacia) s2 Standardized Reaction Setup (Substrates, Solvent, Temp, Time) s1->s2 s3 Analyze Product Formation (GC/HPLC) s2->s3 s4 Identify Most Active Lipases s3->s4 o1 Select Best Performing Lipase s4->o1 o2 Vary Key Parameters: - Temperature - Substrate Molar Ratio - Enzyme Concentration - Solvent o1->o2 o3 Monitor Conversion Rates o2->o3 o4 Determine Optimal Conditions o3->o4 p1 Perform Synthesis under Optimal Conditions o4->p1 p2 Product Isolation & Purification p1->p2 p3 Characterize Final Product (NMR, MS) p2->p3

General workflow for lipase screening and optimization.
Detailed Experimental Protocols

Below are representative experimental protocols derived from established methodologies for lipase-catalyzed ester synthesis.

1. Lipase Screening Protocol

This protocol is designed to screen various lipases for their efficacy in this compound synthesis.

  • Materials:

    • Lipases: Lipozyme® RM IM, Novozym 435, Pseudomonas cepacia lipase, etc.

    • Substrates: Phenol and Octanoic Acid (or an acyl donor like vinyl octanoate or trioctanoin).

    • Solvent: n-Hexane (or other suitable organic solvent).

    • Internal Standard for GC analysis (e.g., dodecane).

  • Procedure:

    • Prepare a stock solution of the substrates in the chosen solvent. For example, a 1 M solution of phenol and octanoic acid in n-hexane.

    • In a series of screw-capped vials, add a defined amount of the substrate solution (e.g., 1 mL).

    • To each vial, add a specific amount of a different lipase (e.g., 5% w/v). Include a control vial with no enzyme.

    • Incubate the vials in a shaker incubator at a set temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm) for a predetermined time (e.g., 24 hours).

    • After incubation, stop the reaction by removing the enzyme (if immobilized) or by adding a denaturing agent.

    • Dilute a sample of the reaction mixture with the solvent and add the internal standard.

    • Analyze the formation of this compound using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

    • Calculate the percentage conversion based on the consumption of the limiting substrate.

2. Optimization of Reaction Conditions

Once the most promising lipase is identified, this protocol can be used to optimize the reaction parameters.

  • Procedure:

    • Using the best-performing lipase from the screening phase, set up a series of reactions as described above.

    • Temperature Optimization: Vary the incubation temperature (e.g., 30°C, 40°C, 50°C, 60°C) while keeping other parameters constant.

    • Substrate Molar Ratio Optimization: Vary the molar ratio of phenol to octanoic acid (e.g., 1:1, 1:2, 1:3, 2:1) while keeping other parameters at their determined optimum.

    • Enzyme Concentration Optimization: Vary the amount of lipase (e.g., 1%, 2.5%, 5%, 7.5% w/v) while other conditions are optimal.

    • Solvent Optimization: If applicable, test different organic solvents (e.g., hexane, heptane, toluene, tert-butanol) or a solvent-free system.

    • For each experiment, analyze the product yield by GC to determine the optimal condition for each parameter.

3. Product Analysis by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5 or equivalent) and an FID.

  • Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

    • Quantification is performed by comparing the peak area of the product with that of the internal standard.

Concluding Remarks

The enzymatic synthesis of this compound is a highly efficient process, with the choice of lipase being a pivotal factor for success. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435) and Rhizomucor miehei lipase (Lipozyme® RM IM), consistently demonstrate high conversion rates and offer the advantage of easy recovery and reuse.[1][2][3][7] The provided protocols and workflow offer a robust framework for researchers to screen, optimize, and scale up the synthesis of this compound, contributing to the development of more sustainable and natural flavor and pharmaceutical compounds.

References

Phenyl Octanoate: A Potential Alternative in Histone Deacetylase Inhibition Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Phenyl Octanoate as a Histone Deacetylase Inhibitor

In the dynamic field of epigenetic research, the quest for novel and effective modulators of gene expression is paramount. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for a range of diseases, including cancer and neurological disorders. This guide presents this compound as a research compound of interest in this domain, offering a comparative perspective against established HDAC inhibitors.

Introduction to this compound

This compound is an ester formed from phenol and octanoic acid. While its primary applications have historically been in the flavor and fragrance industry, recent scientific inquiries have highlighted its potential as a modulator of biological processes, specifically as an inhibitor of histone deacetylases. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making HDAC inhibitors a key focus in oncology research.

The octanoate moiety of this compound is of particular interest, as studies have shown that octanoate itself can induce histone hyperacetylation, a hallmark of HDAC inhibition. This suggests that this compound may exert its biological effects through the modulation of chromatin structure and gene expression.

Comparative Analysis with Established HDAC Inhibitors

To provide a clear perspective on the potential of this compound, this guide compares its hypothesized activity with that of well-characterized HDAC inhibitors: Vorinostat (SAHA), a pan-HDAC inhibitor; and Valproic acid and Phenylbutyrate, which are short-chain fatty acid-based HDAC inhibitors.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of established HDAC inhibitors against various HDAC isoforms. It is important to note that direct IC50 values for this compound against specific HDAC isoforms are not yet publicly available and the data below serves as a benchmark for future studies.

CompoundClass I HDACs (nM)Class IIa HDACs (nM)Class IIb HDACs (nM)Class IV HDACs (nM)
Vorinostat (SAHA) Broad inhibition in the low nanomolar rangeBroad inhibition in the low nanomolar rangeBroad inhibition in the low nanomolar rangeInhibition reported
Valproic Acid Weak inhibition in the millimolar rangeWeaker inhibition compared to Class IWeaker inhibition compared to Class I-
Phenylbutyrate Weak inhibition in the millimolar range---
This compound Data not currently availableData not currently availableData not currently availableData not currently available

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Fluorometric HDAC Activity Assay

This assay is a common method to determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by an HDAC enzyme. Subsequent treatment with a developer solution releases a fluorescent molecule, and the fluorescence intensity is proportional to the HDAC activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, HDAC enzyme solutions (e.g., recombinant human HDAC1, HDAC2, etc.), fluorogenic substrate, and the test compound (this compound or comparators) at various concentrations. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, HDAC enzyme, and the test compound or control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction.

  • Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.

Western Blot for Histone Acetylation

This technique is used to assess the effect of a compound on the overall level of histone acetylation in cells, providing evidence of cellular HDAC inhibition.

Principle: Cells are treated with the test compound, and the total histone proteins are extracted. Western blotting is then used to detect the levels of acetylated histones using specific antibodies.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat with various concentrations of this compound or other HDAC inhibitors for a specific duration (e.g., 24 hours).

  • Histone Extraction: Lyse the cells and isolate the nuclear fraction. Extract histone proteins from the nuclei using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).

  • SDS-PAGE and Electrotransfer: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A primary antibody against a total histone (e.g., anti-Histone H3) should be used as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with the test compound.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound (or other HDACi) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Histone Histone Proteins HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression

Caption: Mechanism of Action of this compound as a putative HDAC inhibitor.

Experimental Workflow for Evaluating HDAC Inhibitors

HDAC_Inhibitor_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Compound This compound & Comparator Compounds HDAC_Assay Fluorometric HDAC Activity Assay Compound->HDAC_Assay IC50 Determine IC50 Values HDAC_Assay->IC50 Cell_Culture Cancer Cell Lines Treatment Treat Cells with Compounds Cell_Culture->Treatment Western_Blot Western Blot for Histone Acetylation Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Cell_IC50 Determine Cellular IC50 Proliferation_Assay->Cell_IC50

Caption: Experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

While direct quantitative data on the HDAC inhibitory activity of this compound is still emerging, the existing evidence surrounding its octanoate component suggests it is a compound worthy of further investigation. Its structural similarity to other short-chain fatty acid-based HDAC inhibitors, combined with the known effects of octanoate on histone acetylation, provides a strong rationale for its potential as a research tool and a lead compound for drug development.

Future studies should focus on determining the specific HDAC isoform selectivity profile of this compound and evaluating its efficacy in various preclinical models of cancer and other diseases. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the potential of this compound as a novel HDAC inhibitor and compare its performance against existing alternatives.

Phenyl Octanoate: A Comparative Guide to its Predicted Biological Activity Through Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of phenyl octanoate by examining the experimentally determined activities of its structural analogs. Due to a lack of publicly available biological data for this compound, this document focuses on correlating its structure with the observed cytotoxic and antimicrobial properties of closely related phenyl esters and phenolic acid esters. The information presented is intended to guide future research and hypothesis-driven investigation into the bioactivity of this compound.

Introduction to this compound and its Structural Analogs

To infer the potential biological activity of this compound, this guide examines the following structural analogs for which experimental data has been published:

  • Phenyl Esters with Varying Acyl Chains: These compounds share the same phenyl head group as this compound but differ in the length and functionality of their fatty acid tail.

  • Phenolic Acid Alkyl Esters: These compounds possess a phenolic ring and an ester linkage, similar to this compound, but with variations in the substitution on the aromatic ring and the alkyl chain of the ester.

Comparative Analysis of Biological Activity

The primary biological activities observed for structural analogs of this compound are cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens.

Cytotoxic Activity

The cytotoxicity of various aromatic esters has been evaluated against a range of human cancer cell lines. The data suggests that the presence of a phenyl ester moiety can contribute to anticancer activity.

Table 1: Cytotoxicity of this compound Analogs and Related Phenyl Esters

Compound/AnalogCell LineAssayActivity Metric (IC₅₀/EC₅₀)Reference
Phenylacetamide Derivatives
3d (2-chloro-N-(2-(diethylamino)ethyl)-2-phenylacetamide)MDA-MB-468 (Breast Cancer)MTT Assay0.6 ± 0.08 µM[1]
3c (N-(2-(diethylamino)ethyl)-2-(4-fluorophenyl)acetamide)MCF-7 (Breast Cancer)MTT Assay0.7 ± 0.08 µM[1]
3d (2-chloro-N-(2-(diethylamino)ethyl)-2-phenylacetamide)PC-12 (Pheochromocytoma)MTT Assay0.6 ± 0.08 µM[1]
Flavone Fatty Acid Esters
6-hydroxy-flavanone stearateHaCaT (Keratinocytes)MTT Assay~20 µM[2]
7-hydroxy-flavone linolenatePC3 (Prostate Cancer)MTT AssayNo significant cytotoxicity[2]

Note: IC₅₀ (Inhibitory Concentration 50) and EC₅₀ (Effective Concentration 50) are measures of the concentration of a substance that is required for 50% inhibition or effect in an in vitro assay.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of phenolic compounds and their ester derivatives. The lipophilicity conferred by the alkyl chain is believed to play a crucial role in their ability to disrupt microbial membranes.

Table 2: Antimicrobial Activity of this compound Analogs and Related Phenolic Esters

Compound/AnalogMicroorganismAssay MethodActivity Metric (MIC/Zone of Inhibition)Reference
Phenolic Acid Alkyl Esters
Propyl 4-hydroxybenzoate (Propylparaben)Escherichia coliBroth DilutionMIC: 1.2 - 20 mM[3]
Butyl 4-hydroxybenzoate (Butylparaben)Staphylococcus aureusBroth DilutionMIC: 1.2 - 20 mM[3]
Methyl 2,4-dihydroxybenzoateCandida albicansBroth DilutionMIC: 1.2 - 20 mM[3]
Phenyl Fatty Hydroxamic Acids
Phenyl fatty hydroxamic acids from canola oilEscherichia coliDisk DiffusionZone of inhibition observed[1]
Phenyl fatty hydroxamic acids from canola oilStaphylococcus aureusDisk DiffusionZone of inhibition observed[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[7][8][9][10]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Application of Test Substance: Add a defined volume (e.g., 50-100 µL) of the test compound at various concentrations into the wells. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Structure-Activity Relationships and Workflows

Structure-Activity Relationship (SAR) of Phenyl Alkanoates

The biological activity of phenyl alkanoates is influenced by the properties of the acyl chain. This diagram illustrates the key structural features and their potential impact on activity.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-468) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (this compound Analogs) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_dissolution 6. Formazan Dissolution (DMSO) mtt_addition->formazan_dissolution read_absorbance 7. Read Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis 8. Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end Apoptosis_Pathway compound Bioactive Phenyl Ester stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Independent Verification of Phenyl Octanoate's Reported Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the reported properties of phenyl octanoate with structurally similar alternatives. The information is intended for researchers, scientists, and drug development professionals, offering objective data to support further investigation and application. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key verification methods are provided.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and two common alternatives, phenyl benzoate and ethyl octanoate. This data is essential for understanding the physical behavior of these compounds and for designing experimental conditions.

PropertyThis compoundPhenyl BenzoateEthyl Octanoate
Molecular Formula C₁₄H₂₀O₂[1][2][3]C₁₃H₁₀O₂[4]C₁₀H₂₀O₂[5][6]
Molecular Weight 220.31 g/mol [1][2]198.22 g/mol [4][7]172.27 g/mol [5][6]
CAS Number 5457-78-3[1]93-99-2[7]106-32-1[5]
Appearance -White crystalline powder[8]Colorless liquid[5][6]
Boiling Point 302.5°C at 760 mmHg[3]298-299°C[4][8]208°C[6][9]
Melting Point -68-70°C[4][8]-47°C[9]
Density 0.974 g/cm³[3]1.235 g/cm³[4][7]0.87 g/cm³ at 20°C[9]
Flash Point 108.6°C[3]298-299°C[4]79°C[6][9]
Solubility Insoluble in water[4][8]Insoluble in water; Soluble in hot ethanol, ether, and chloroform[4][8]Insoluble in water; Soluble in ethanol and other organic solvents[5][10]
Refractive Index 1.49[3]1.5954 (estimate)[4]1.418 at 20°C[6]

Experimental Protocols

Synthesis of this compound

a) Chemical Synthesis: Acyl Chloride Esterification

This method involves the reaction of octanoyl chloride with phenol in the presence of a base.

  • Materials: Phenol, octanoyl chloride, pyridine (or a suitable base), and a dry, non-polar solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve phenol in the solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add pyridine to the solution and cool the mixture in an ice bath.

    • Slowly add octanoyl chloride dropwise to the cooled solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with the addition of water.

    • Separate the organic layer, wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

b) Enzymatic Synthesis: Lipase-Catalyzed Esterification

This green chemistry approach utilizes a lipase enzyme as a biocatalyst.

  • Materials: Octanoic acid, phenol, immobilized lipase (e.g., from Rhizomucor miehei), and an organic solvent (e.g., hexane).[1][11]

  • Procedure:

    • Combine octanoic acid, phenol, and the immobilized lipase in the chosen solvent in a sealed vessel.

    • Incubate the mixture at a controlled temperature (e.g., 30-60°C) with constant agitation.[11]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

    • Once equilibrium is reached, or the desired conversion is achieved, filter off the immobilized enzyme for reuse.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product as described in the chemical synthesis method.

Characterization and Purity Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds like this compound.[1]

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides a unique fragmentation pattern for structural confirmation. The molecular ion peak should be observed at m/z 220.31.[1] Characteristic fragments may include the phenyl cation (m/z 77) and fragments from the octanoyl chain.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Expected signals include those for the aliphatic protons of the octanoate chain and the aromatic protons of the phenyl ring.[1]

  • ¹³C NMR: Distinct signals for the carbonyl carbon of the ester group (around δ 170 ppm), the methylene carbons of the octanoate chain, and the aromatic carbons of the phenyl ring are expected.[1]

c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Expected Absorptions:

    • A strong carbonyl (C=O) stretching vibration for the ester group around 1720-1740 cm⁻¹.[1]

    • C-O stretching vibrations for the ester linkage in the 1100-1300 cm⁻¹ region.[1]

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.[1]

    • Aliphatic C-H stretching vibrations from the octanoate chain in the 2850-2960 cm⁻¹ range.[1]

Biological Activity

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Biological Activity Screening s1 Chemical Synthesis (Acyl Chloride Esterification) p1 Vacuum Distillation s1->p1 p2 Column Chromatography s1->p2 s2 Enzymatic Synthesis (Lipase Catalyzed) s2->p1 s2->p2 c1 GC-MS p1->c1 p2->c1 c2 NMR c1->c2 c3 IR Spectroscopy c2->c3 b1 Enzyme Inhibition Assays c3->b1 b2 Antimicrobial Assays b1->b2

General experimental workflow for the synthesis and analysis of this compound.

logical_relationship cluster_criteria Selection Criteria cluster_compounds Compound Choice start Select Compound for Application volatility High Volatility? start->volatility thermal_stability High Thermal Stability? volatility->thermal_stability No ethyl_octanoate Ethyl Octanoate volatility->ethyl_octanoate Yes bioactivity Specific Biological Activity? thermal_stability->bioactivity No phenyl_benzoate Phenyl Benzoate thermal_stability->phenyl_benzoate Yes phenyl_octanoate This compound bioactivity->phenyl_octanoate Potential for Screening bioactivity->phenyl_benzoate Known Activity

Decision matrix for selecting a phenyl ester based on desired properties.

References

A Comparative Guide to Analytical Techniques for Phenyl Octanoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of phenyl octanoate. The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and various stages of drug development. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Enzyme-Based Assays, and Colorimetric Methods for the analysis of this compound.

Overview of Analytical Techniques

This compound (C₁₄H₂₀O₂), an ester of phenol and octanoic acid, can be analyzed by several methods, each with its own advantages and limitations. Chromatographic techniques like GC-MS and HPLC are known for their high sensitivity and selectivity, making them suitable for complex matrices. Spectrophotometric methods, including enzyme-based and colorimetric assays, offer simpler and often faster alternatives, which can be advantageous for high-throughput screening.

Performance Comparison

The selection of an analytical technique is often dictated by the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the discussed methods for the detection of this compound and related compounds.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
GC-MS Octanoate (as isobutyl ester)-0.43 µM[1]> 0.99[1]High sensitivity and specificity, excellent for volatile and semi-volatile compounds.Requires derivatization for some analytes, instrumentation can be complex.
HPLC-UV Phenylalanine and Tyrosine4-9 µM[2]13-29 µM[2]> 0.99Versatile for a wide range of compounds, non-destructive.Lower sensitivity compared to MS detection, potential for matrix interference.
Enzyme-Based Assay p-Nitrophenyl esters---High specificity, rapid, suitable for high-throughput screening.Indirect detection method, enzyme stability can be a concern.
Colorimetric Method Esters0.1 µmoles--Simple, rapid, low-cost instrumentation.Lower sensitivity and selectivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization based on specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, a derivatization step can be employed to enhance volatility and improve chromatographic properties.

Sample Preparation (Derivatization):

  • To 100 µL of the sample (e.g., in plasma), add 200 µL of a freshly prepared 3 mol/L solution of acetyl chloride in isobutanol.

  • Seal the vial and heat at 60°C for 1 hour to facilitate the transesterification of this compound to isobutyl octanoate.

  • After cooling to room temperature, the isobutyl octanoate is extracted for GC-MS analysis.

GC-MS Conditions:

  • Column: VF-17ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 55°C, hold for 1 min.

    • Ramp to 130°C at 20°C/min, hold for 2 min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of isobutyl octanoate for quantification.

Workflow Diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Sample containing This compound Derivatization Derivatization (Transesterification) Sample->Derivatization Add Acetyl Chloride in Isobutanol Extraction Extraction of Isobutyl Octanoate Derivatization->Extraction Heat and Cool GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. This compound, containing a phenyl group, can be directly detected by UV absorbance.

Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample containing This compound Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

HPLC-UV analysis workflow for this compound.

Enzyme-Based Assay (Indirect Method)

This method utilizes the inhibition of an esterase or lipase by this compound. The enzyme activity is measured using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP). The decrease in the rate of p-nitrophenol (pNP) formation is proportional to the concentration of the inhibitor, this compound.

Principle:

Lipase or esterase hydrolyzes pNPP to produce p-nitrophenol, which is a yellow-colored compound with an absorbance maximum at 410 nm. This compound can act as a competitive or non-competitive inhibitor of this reaction.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 50 mM, pH 7.0).

    • Lipase/esterase solution in phosphate buffer.

    • p-Nitrophenyl palmitate (pNPP) solution in isopropanol.

    • This compound standard solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of lipase/esterase solution to each well.

    • Add varying concentrations of this compound to the wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the pNPP substrate solution.

    • Monitor the increase in absorbance at 410 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of inhibition [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] x 100 against the concentration of this compound.

Signaling Pathway Diagram:

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Lipase / Esterase Product p-Nitrophenol (Yellow) Enzyme->Product Hydrolysis Substrate p-Nitrophenyl Palmitate (Colorless) Substrate->Enzyme Absorbance Measure Absorbance at 410 nm Product->Absorbance Colorimetric Signal Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Inhibition

Enzyme inhibition pathway for this compound detection.

Colorimetric Method (Hydroxamic Acid Formation)

This method is based on the reaction of esters with hydroxylamine in an alkaline solution to form hydroxamic acids. These hydroxamic acids then form a colored complex with ferric ions (Fe³⁺) in an acidic solution, which can be quantified spectrophotometrically.

Principle:

The intensity of the colored ferric-hydroxamate complex is proportional to the concentration of the ester in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Alkaline hydroxylamine solution: Mix equal volumes of hydroxylamine hydrochloride and sodium hydroxide solutions.

    • Hydrochloric acid solution.

    • Ferric chloride solution in hydrochloric acid.

  • Assay Procedure:

    • To the sample containing this compound, add the alkaline hydroxylamine solution.

    • Allow the reaction to proceed for a set time at room temperature.

    • Acidify the solution with hydrochloric acid.

    • Add the ferric chloride solution. A colored complex will form.

    • Measure the absorbance at the wavelength of maximum absorbance for the ferric-hydroxamate complex (typically around 500-540 nm).

  • Data Analysis:

    • Create a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the unknown sample by comparing its absorbance to the calibration curve.

Logical Relationship Diagram:

Colorimetric_Method_Logic cluster_reaction1 Step 1: Hydroxamic Acid Formation cluster_reaction2 Step 2: Complex Formation Analyte This compound (Ester) Product1 Phenyl Octanoyl Hydroxamic Acid Analyte->Product1 Reagent1 Alkaline Hydroxylamine Reagent1->Product1 Product2 Colored Ferric-Hydroxamate Complex Product1->Product2 Reagent2 Ferric Chloride (Fe³⁺) in Acidic Solution Reagent2->Product2 Detection Spectrophotometric Measurement Product2->Detection

References

Safety Operating Guide

Proper Disposal of Phenyl Octanoate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential logistical information and a general operational plan for the disposal of phenyl octanoate in a laboratory setting, emphasizing procedural steps to ensure safety and regulatory compliance.

Pre-Disposal and Waste Characterization

Before beginning any disposal process, it is critical to perform a thorough waste characterization. The U.S. Environmental Protection Agency (EPA) mandates that the waste generator is responsible for determining if a waste is hazardous.[1]

Step 1: Obtain and Review the Safety Data Sheet (SDS) The SDS is the most critical document for determining the hazards of this compound. Pay close attention to Sections 2 (Hazards Identification), 8 (Exposure Controls/Personal Protection), 12 (Ecological Information), and 13 (Disposal Considerations).

Step 2: Hazardous Waste Determination If the SDS is unavailable or lacks clarity, the substance must be treated as hazardous.[2][3] The determination involves assessing the following characteristics as defined by the Resource Conservation and Recovery Act (RCRA):[1][4]

  • Ignitability: Liquids with flash points below 60°C (140°F).[4]

  • Corrosivity: Aqueous wastes with a pH ≤ 2 or ≥ 12.5.[4]

  • Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[4]

  • Toxicity: Harmful if ingested or absorbed, with the potential to leach toxic chemicals into the groundwater.[4]

Consult your institution's Environmental Health and Safety (EHS) office to make a final determination.[2][5]

This compound Disposal Procedure

The following is a step-by-step operational plan for the safe disposal of this compound, assuming it has been characterized as chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including nitrile gloves, safety glasses or goggles, and a lab coat. If the SDS indicates respiratory hazards, use a fume hood.

2. Waste Segregation:

  • Do Not Mix: Never mix this compound with other waste streams unless explicitly permitted by your EHS office.[6] Incompatible wastes can react dangerously.

  • Halogenated vs. Non-Halogenated: As a general practice, keep halogenated and non-halogenated solvent wastes separate, as this can affect disposal costs and methods.[6] this compound is a non-halogenated organic compound.

  • Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance.[3][6]

3. Waste Container Labeling:

  • Immediate Labeling: Label the waste container as soon as the first drop of waste is added.[3]

  • Content Identification: The label must clearly state "Hazardous Waste" and list all chemical contents, including "this compound." Avoid using chemical formulas or abbreviations.

4. Storage:

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Ventilation: Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Professional Disposal: Arrange for a licensed hazardous waste contractor to collect the waste.[7] This is typically coordinated through your institution's EHS department.

  • Do Not Drain Dispose: Do not dispose of this compound down the drain.[8][9] This can harm aquatic life and damage wastewater treatment systems.

  • Empty Containers: A container that held this compound should be handled as hazardous waste unless it has been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[3][6]

Quantitative Data and Hazard Profile

Specific quantitative hazard data for this compound is not available in the reviewed sources. The table below outlines the critical information that researchers must obtain from the manufacturer's Safety Data Sheet (SDS).

Data PointValueSource
GHS Hazard Classification Refer to Section 2 of the SDSSDS
Signal Word Refer to Section 2 of the SDSSDS
Hazard Statements Refer to Section 2 of the SDSSDS
Flash Point Refer to Section 9 of the SDSSDS
Acute Toxicity (LD50/LC50) Refer to Section 11 of the SDSSDS
Aquatic Toxicity Refer to Section 12 of the SDSSDS
RCRA Waste Codes Refer to Section 13 of the SDSSDS

Experimental Protocols

This document provides operational guidance for disposal and does not cite experimental protocols involving the use of this compound. All experimental work should be conducted under the guidance of your institution's established safety protocols and a thorough risk assessment.

Visualized Disposal Workflow

The following diagram illustrates the essential decision-making workflow for the proper disposal of any laboratory chemical, including this compound.

start Start: Chemical is designated as waste sds Obtain & Review Manufacturer's Safety Data Sheet (SDS) start->sds characterize Characterize Waste: Consult SDS Section 2, 12, 13 and EHS Office sds->characterize is_hazardous Is waste defined as hazardous by SDS or RCRA (Ignitable, Corrosive, Reactive, Toxic)? characterize->is_hazardous non_haz_proc Follow Institutional Procedure for Non-Hazardous Waste is_hazardous->non_haz_proc No haz_proc Follow Hazardous Waste Procedure: 1. Segregate Waste 2. Use Labeled, Compatible Container 3. Store in Secondary Containment is_hazardous->haz_proc Yes disposal_non_haz Dispose per EHS Guidance (e.g., sewer, regular trash) non_haz_proc->disposal_non_haz disposal_haz Arrange pickup by Licensed Waste Contractor via EHS Office haz_proc->disposal_haz stop End: Waste Disposed disposal_non_haz->stop disposal_haz->stop

Caption: Chemical Waste Disposal Decision Workflow.

References

Personal protective equipment for handling Phenyl octanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for handling Phenyl octanoate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option for providing splash protection. Always inspect gloves for any signs of degradation or punctures before use.

  • Respiratory Protection: Work in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of vapors. If ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Protective Clothing: A standard laboratory coat should be worn to protect the skin. Ensure that the lab coat is buttoned and fits properly. Long pants and closed-toe shoes are also required to cover all exposed skin.

Operational and Handling Plan

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[1][2]

Handling:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[2]

  • Use only non-sparking tools, and take precautionary measures against static discharge.[2][3]

Emergency Procedures: Spill and First Aid

Spill Response: In the event of a spill, follow these procedural steps:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2][3]

  • Wear the appropriate personal protective equipment (PPE) as outlined above.

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[3]

  • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3]

  • Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste materials, including spilled this compound and contaminated absorbent materials, must be disposed of in accordance with federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains, surface water, or soil.[4] Handle contaminated packaging in the same manner as the product itself.

Physical and Chemical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₂₄O₂
Molecular Weight 248.36 g/mol [1][5]
Boiling Point 295-296 °C (at 760 mm Hg)[1]
Density 0.947 g/mL (at 25 °C)[1]
Flash Point > 110 °C (> 230 °F)[6]
Refractive Index n20/D 1.483[1]

This compound Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Spill Management cluster_Cleanup Final Steps Alert Alert Personnel & Evacuate Area Ignition Remove Ignition Sources Alert->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phenyl octanoate

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